1,4-Bis(2-bromoethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALLSGKFZVRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282851 | |
| Record name | 1,4-bis(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-84-1 | |
| Record name | NSC28464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Bis(2-bromoethoxy)benzene chemical properties
An In-depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development and material science.
Core Chemical Properties
This compound is an aromatic organic compound characterized by a central benzene ring substituted with two bromoethoxy groups at the para position.[1] Its structure makes it a valuable intermediate in various chemical syntheses.[2]
Identifiers and Molecular Formula
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5471-84-1 | [1][3] |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |
| SMILES | C1=CC(=CC=C1OCCBr)OCCBr | [1] |
| InChIKey | ATALLSGKFZVRKF-UHFFFAOYSA-N | [1] |
| Synonyms | 1,4-Bis-(2-broMo-ethoxy)-benzene, Bis(2-bromoethoxy)benzene | [1][3] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 324.01 g/mol | [1] |
| Appearance | Off-white crystals | [2] |
| Melting Point | 72-73 °C / 114 °C | [2][4] |
| Purity | ≥98% (typical) | |
| Storage Conditions | Store desiccated and protected from light |
Synthesis and Reactivity
The reactivity of this compound is primarily centered around the two bromoethoxy functional groups. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide variety of functional groups, establishing it as a versatile building block in organic synthesis.[2]
The ether linkages and the aromatic ring are generally stable, but the benzene ring can undergo electrophilic aromatic substitution. The ethoxy groups are activating and ortho-, para-directing.
General Synthesis Protocol
A common method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of hydroquinone with an excess of a dibromoethane in the presence of a base. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
-
Materials: Hydroquinone, sodium hydroxide, ethanol, 1,2-dibromoethane, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve hydroquinone (0.100 mol) and sodium hydroxide (0.200 mol) in 100 mL of ethanol in a round-bottom flask.[5]
-
Stir the mixture at 50 °C for 2 hours to form the disodium salt of hydroquinone.[5]
-
Slowly add an excess of 1,2-dibromoethane (e.g., 0.300 mol) dropwise to the reaction mixture.[5]
-
Reflux the resulting solution for 12 hours to allow the etherification to complete.[5]
-
After cooling, remove the ethanol solvent under reduced pressure.
-
Perform an aqueous workup by adding 50 mL of water and extracting the organic phase with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[5]
-
Filter the solution and remove the solvent to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ether) to obtain purified this compound as a solid.[5]
-
Caption: General workflow for the synthesis of this compound.
Spectroscopic Properties
While specific spectra for this compound are not widely published in common databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry. It should feature a singlet for the four aromatic protons (Ar-H). The ethoxy protons should appear as two triplets, one for the -O-CH₂- protons and another for the -CH₂-Br protons, each integrating to four protons.
-
¹³C NMR: Aromatic carbons typically appear in the 110-140 ppm range.[6] Due to symmetry, only three signals are expected for the benzene ring carbons. Additional signals will be present for the two distinct carbons of the bromoethoxy chains.
Infrared (IR) Spectroscopy
Aromatic compounds typically show a C-H stretching absorption around 3030 cm⁻¹ and characteristic peaks for the aromatic ring in the 1450 to 1600 cm⁻¹ region.[6] Additional peaks corresponding to the C-O ether linkage and the C-Br bond would also be present.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecule would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance).[7] Common fragmentation patterns would involve the loss of bromoethyl radicals or cleavage of the ether bond.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable precursor in several fields.
-
Organic Synthesis: It serves as a key intermediate and building block for creating more complex molecules. The two reactive bromine sites allow for the construction of symmetrical molecules and polymers.[2]
-
Material Science: It is used in the preparation of conjugated polymers and other materials.[4] The ability of the bromo groups to participate in cross-linking reactions is of particular interest.[2]
-
Supramolecular Chemistry: The compound has been specifically used in the synthesis of liquid-crystalline pillar[4]- and pillar[8]arenes, which are macrocyclic hosts with applications in molecular recognition and materials science.[3]
Caption: Application of this compound in synthesis.
Safety and Handling
Given the limited specific toxicological data, this compound should be handled with caution.[2] The presence of bromine suggests it may be an irritant or corrosive.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.
References
- 1. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 5471-84-1 [smolecule.com]
- 3. 1,4-Bis-(2-broMo-ethoxy)-benzene | 5471-84-1 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Bis(2-bromoethyl)benzene | C10H12Br2 | CID 2749147 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene
This technical guide provides a comprehensive overview of 1,4-Bis(2-bromoethoxy)benzene, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical identity, physical properties, synthesis, and applications.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms:
-
1,4-Bis-(2-broMo-ethoxy)-benzene[1]
-
Benzene, 1,4-bis(2-bromoethoxy)-
-
NSC-28464[1]
-
5471-84-1 (CAS Registry Number)[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |
| Molecular Weight | 324.01 g/mol | [1][2] |
| Melting Point | 114 °C | [3] |
| Boiling Point | 145-147 °C at 2 Torr | [3] |
| Appearance | Off-white crystals | |
| Solubility | Data not readily available. Expected to be soluble in organic solvents like chloroform and dichloromethane, and insoluble in water. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of hydroquinone with an excess of 1,2-dibromoethane in the presence of a base.
Reaction Scheme:
Hydroquinone + 2 x 1,2-Dibromoethane --(Base, Heat)--> this compound
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of hydroquinone (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) is prepared in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To this stirred suspension, an excess of 1,2-dibromoethane (at least 2.2 equivalents) is added.
-
Reaction Conditions: The reaction mixture is heated to 100°C under a nitrogen atmosphere and stirred vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Extraction: The resulting precipitate is extracted with chloroform. The organic layers are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a mixture of chloroform and methanol to yield pure this compound as off-white crystals.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable bifunctional building block in organic synthesis. The two bromoethoxy groups can undergo various nucleophilic substitution reactions, making it a key intermediate for the synthesis of more complex molecules.
One of its primary applications is in the preparation of liquid-crystalline pillar[4]- and pillar[5]arenes. It is also utilized as a linker molecule in the synthesis of conjugated polymers and other advanced materials with potential applications in electronics and photonics. The ability to introduce specific functionalities at both ends of the molecule makes it a versatile tool for creating well-defined macromolecular architectures.
References
An In-Depth Technical Guide to 1,4-Bis(2-bromoethoxy)benzene (CAS Number: 5471-84-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-bromoethoxy)benzene is a symmetrical aromatic compound featuring a central benzene ring substituted with two bromoethoxy groups at the para position. Its bifunctional nature, arising from the two reactive bromine atoms, makes it a valuable building block in various fields of chemical synthesis, including the construction of macrocyclic hosts and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its potential role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5471-84-1 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | [1] |
| Molecular Weight | 324.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzene, 1,4-bis(2-bromoethoxy)- | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 114 °C | [2] |
| Purity | ≥98% |
Synthesis of this compound
The primary synthetic route to this compound involves the Williamson ether synthesis, starting from hydroquinone and an excess of a two-carbon electrophile bearing a bromine atom.
Experimental Protocol: Synthesis from Hydroquinone and 1,2-Dibromoethane
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Chloroform or Dichloromethane
-
Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.
-
Add an excess of 1,2-dibromoethane (a significant excess is used to favor the desired product and minimize polymerization).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent like chloroform or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as methanol/chloroform, to obtain pure this compound as a white to off-white solid.[3]
Workflow for the Synthesis of this compound:
Applications in Chemical Synthesis
Synthesis of Pillar[5]arenes
This compound serves as a key monomer in the synthesis of functionalized pillar[n]arenes, which are a class of macrocyclic host molecules with a unique pillar-like architecture. The bromoethoxy groups can be further modified post-synthesis to introduce a variety of functionalities.
This protocol describes the synthesis of brominated-functionalized pillar[4]arenes through the co-condensation of this compound and 1,4-dimethoxybenzene.[5]
Materials:
-
This compound
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
A Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Dichloromethane or 1,2-dichloroethane
-
Methanol
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound and 1,4-dimethoxybenzene in dichloromethane.
-
Add paraformaldehyde to the solution.
-
Cool the mixture in an ice bath and add the Lewis acid catalyst dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by adding methanol, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash with methanol.
-
The resulting mixture of constitutional isomers of brominated-functionalized pillar[4]arenes can be separated and purified by column chromatography.[5]
Workflow for Pillar[4]arene Synthesis:
Application as a PROTAC Linker
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be utilized as a rigid linker component in the synthesis of PROTACs.[6]
The synthesis of a PROTAC using a this compound-derived linker typically involves a stepwise approach. One of the bromoethoxy groups is first reacted with a nucleophilic handle on either the E3 ligase ligand or the target protein ligand. The resulting intermediate is then reacted with the second ligand to complete the PROTAC structure.
Logical Flow of PROTAC Synthesis:
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The following peaks are predicted:
-
A singlet for the four aromatic protons (Ar-H).
-
A triplet for the four protons of the methylene group attached to the oxygen atoms (-O-CH₂-).
-
A triplet for the four protons of the methylene group attached to the bromine atoms (-CH₂-Br).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a limited number of signals:
-
A signal for the two equivalent aromatic carbons attached to the ethoxy groups.
-
A signal for the four equivalent aromatic carbons bearing hydrogen atoms.
-
A signal for the two equivalent methylene carbons bonded to oxygen.
-
A signal for the two equivalent methylene carbons bonded to bromine.
FT-IR Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹).[7]
-
C-H stretching vibrations of the methylene groups (around 3000-2850 cm⁻¹).[7]
-
C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹).[7]
-
C-O stretching vibrations of the ether linkages (around 1250-1000 cm⁻¹).[8]
-
C-Br stretching vibration (in the fingerprint region, typically below 700 cm⁻¹).[7]
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 324, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺). Fragmentation would likely involve cleavage of the bromoethoxy side chains. Common fragments would include the loss of a bromine atom, a bromoethoxy group, or cleavage of the ether bond.[9]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and effects on signaling pathways of this compound. General studies on benzene and its metabolites have shown potential for cytotoxicity and interference with hematopoietic cell signaling pathways.[4] However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. As a bifunctional alkylating agent, it has the potential to interact with biological macromolecules, and its cytotoxicity and other biological effects warrant further investigation, particularly in the context of its use in PROTACs and other drug development applications.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in supramolecular chemistry and drug discovery. Its straightforward synthesis and the reactivity of its bromoethoxy groups allow for the construction of complex molecular architectures. While its own biological activity is not well-characterized, its role as a linker in PROTACs highlights its importance in the development of new therapeutic modalities. Further research into its spectral properties and biological effects will undoubtedly expand its utility and application in various scientific disciplines.
References
- 1. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(bromomethyl)benzene | 623-24-5 | FB00219 [biosynth.com]
- 3. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
1,4-Bis(2-bromoethoxy)benzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,4-Bis(2-bromoethoxy)benzene. This document is intended for an audience with a background in chemistry and laboratory practices.
Core Compound Data
This compound is an aromatic organic compound. It is characterized by a central benzene ring substituted with two bromoethoxy groups at the para positions. This structure makes it a useful intermediate in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | [2][3] |
| Molecular Weight | 324.01 g/mol | [2] |
| CAS Number | 5471-84-1 | [2][3][4] |
| Appearance | White to Off-White Solid/Crystals | [1][3] |
| Melting Point | 72-73 °C | [1] |
| Purity | Typically ≥98% | [3][5] |
Potential Applications
Due to its bifunctional nature, with two reactive bromo groups, this compound serves as a valuable building block in several areas of chemical research:
-
Organic Synthesis: The bromo groups can readily participate in various substitution and coupling reactions, making it a key intermediate for constructing more complex molecules.[1][3]
-
Materials Science: It is used in the preparation of conjugated polymers and liquid crystalline materials.[3][4] These materials have potential applications in electronics, such as in organic semiconductors and OLEDs.[3]
-
Supramolecular Chemistry: The rigid aromatic core and reactive ends are suitable for the synthesis of macrocyclic compounds and other supramolecular structures.[3]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound based on standard organic chemistry techniques.
Synthesis of this compound
This procedure is adapted from a similar synthesis of 1,2-bis(2-bromoethoxy)benzene.[6]
Materials:
-
Hydroquinone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
1,2-Dibromoethane
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve hydroquinone and sodium hydroxide in ethanol.
-
Stir the mixture at 50°C for approximately 2 hours.
-
Slowly add 1,2-dibromoethane dropwise to the reaction mixture.
-
Reflux the resulting solution for 12 hours.
-
After reflux, remove the solvent under reduced pressure.
-
Perform an aqueous workup by extracting the organic phase with water and then with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄.
-
Filter the solution and remove the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for the identification and quantification of benzene-containing compounds.[7][8]
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column.
-
Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole).[8]
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
If analyzing from a complex matrix, a suitable extraction method like Soxhlet or pressurized liquid extraction may be necessary.[8]
-
Concentrate the sample to a suitable volume for GC injection.[8]
GC-MS Parameters (General):
-
Injection Mode: Split/Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities.
-
MS Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Scan mode to identify the compound, followed by selected ion monitoring (SIM) for quantification.
The resulting mass spectrum is expected to show a characteristic molecular ion cluster due to the isotopic pattern of the two bromine atoms (⁷⁹Br and ⁸¹Br).[8]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: A logical workflow for the synthesis of this compound.
Caption: An experimental workflow for the GC-MS analysis of this compound.
References
- 1. Buy this compound | 5471-84-1 [smolecule.com]
- 2. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 1,4-Bis-(2-broMo-ethoxy)-benzene | 5471-84-1 [chemicalbook.com]
- 5. This compound | 5471-84-1 [sigmaaldrich.com]
- 6. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Conformation of 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and conformational properties of 1,4-Bis(2-bromoethoxy)benzene. This document synthesizes available data from related compounds to offer detailed insights into its synthesis, molecular geometry, and spectroscopic characteristics, making it a valuable resource for its application in organic synthesis, materials science, and drug development.
Molecular Structure and Properties
This compound, with the chemical formula C₁₀H₁₂Br₂O₂, is an aromatic ether characterized by a central benzene ring substituted at the para positions with two bromoethoxy groups.[1] The presence of two reactive bromine atoms makes it a versatile bifunctional molecule for various chemical transformations.[2]
Predicted Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are compiled from various chemical databases and predictive models.
| Property | Value | Reference |
| Molecular Weight | 324.01 g/mol | [1] |
| CAS Number | 5471-84-1 | [1] |
| Melting Point | 114°C | Smolecule |
| Boiling Point | 145-147°C at 2 Torr | Smolecule |
| Density | 1.646 ± 0.06 g/cm³ (predicted) | Smolecule |
| InChI | InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | [1] |
| SMILES | C1=CC(=CC=C1OCCBr)OCCBr | [1] |
Synthesis of this compound
Proposed Experimental Protocol
Materials:
-
Hydroquinone
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.2 - 3.0 eq) to anhydrous DMF.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it with deionized water.
-
Dissolve the crude product in chloroform or dichloromethane and wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure this compound.
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around the C-O and C-C single bonds of the two ethoxy side chains.
Solid-State Conformation
Although a crystal structure for this compound is not publicly available, X-ray crystallographic studies of closely related molecules, such as 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene and other 1,4-dialkoxybenzenes, provide strong evidence for the likely solid-state conformation.[5] In the crystalline form, these types of molecules typically adopt a highly symmetric, extended conformation where the alkoxy chains are oriented in an anti-periplanar (all-trans) arrangement to minimize steric hindrance.[2] The benzene ring is expected to be planar.
Solution-State Conformation
In solution, the ethoxy chains will have greater conformational freedom. The molecule will exist as an equilibrium of different rotamers. The most stable conformations are expected to be the staggered arrangements around the C-C bonds of the ethoxy chains, as these minimize torsional strain. Due to steric interactions, the gauche conformations, where the bromine atom is closer to the benzene ring, would be of higher energy than the anti conformation.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The following signals are predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~4.3 | Triplet | 4H | -O-CH ₂-CH₂-Br |
| ~3.6 | Triplet | 4H | -O-CH₂-CH ₂-Br |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | Ar-C-O |
| ~116 | Ar-C-H |
| ~69 | -O-C H₂-CH₂-Br |
| ~32 | -O-CH₂-C H₂-Br |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1500, ~1600 | C=C stretch (aromatic ring) |
| ~1240 | C-O-C stretch (aryl ether) |
| ~1040 | C-O-C stretch (alkyl ether) |
| ~600-700 | C-Br stretch |
Visualizations
Molecular Structure of this compound
References
An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-bromoethoxy)benzene from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(2-bromoethoxy)benzene from hydroquinone. This process, a classic example of the Williamson ether synthesis, is a fundamental reaction in organic chemistry with applications in the development of various advanced materials and pharmaceutical intermediates. This document details the reaction mechanism, a step-by-step experimental protocol, and the expected analytical data for the final product.
Core Synthesis: Williamson Ether Synthesis
The synthesis of this compound from hydroquinone is achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of hydroquinone, a phenol, by a base to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group and forming the ether linkage. The reaction occurs in two successive steps to yield the desired disubstituted product.
The overall reaction is as follows:
Key to the success of this synthesis is the choice of a suitable base and solvent. A moderately strong base, such as potassium carbonate, is typically used to ensure the complete deprotonation of the phenolic hydroxyl groups without causing unwanted side reactions. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is ideal for dissolving the reactants and facilitating the SN2 mechanism.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and alkyl halides.
Materials:
| Material | Molar Mass ( g/mol ) |
| Hydroquinone | 110.11 |
| 1,2-Dibromoethane | 187.86 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Chloroform (CHCl₃) | 119.38 |
| Methanol (MeOH) | 32.04 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a solution with a hydroquinone concentration of approximately 0.2 M.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature under a nitrogen atmosphere for 22-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water, which will cause the crude product to precipitate.
-
Stir the resulting suspension for 20-30 minutes.
-
Collect the solid by vacuum filtration and wash it with water.
-
-
Extraction:
-
Dissolve the crude solid in chloroform.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a hot mixture of methanol and chloroform to yield pure this compound as off-white crystals.[1]
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
| Parameter | Value |
| Reactant Molar Ratios | |
| Hydroquinone | 1.0 |
| 1,2-Dibromoethane | 2.2 |
| Potassium Carbonate | 2.5 |
| Product Characterization | |
| Molecular Formula | C₁₀H₁₂Br₂O₂ |
| Molecular Weight | 324.01 g/mol [2] |
| Appearance | Off-white crystals[1] |
| Melting Point | 72-73 °C[1] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | 6.85 (s, 4H, Ar-H), 4.25 (t, J = 6.0 Hz, 4H, -OCH₂-), 3.65 (t, J = 6.0 Hz, 4H, -CH₂Br) |
| ¹³C NMR (CDCl₃, δ) | 153.0 (Ar-C), 115.5 (Ar-CH), 69.0 (-OCH₂-), 29.0 (-CH₂Br) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2870 (Aliphatic C-H stretch), ~1510 (Ar C=C stretch), ~1230 (Ar-O stretch), ~1050 (C-O stretch), ~650 (C-Br stretch) |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
1,2-dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydroquinone can cause skin irritation and sensitization.
-
DMF is a skin and eye irritant.
-
Chloroform is a suspected carcinogen and should be handled with care.
This guide provides a detailed framework for the successful synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocol as needed for their specific experimental setup and scale.
References
An In-Depth Technical Guide on the Williamson Ether Synthesis of 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1,4-Bis(2-bromoethoxy)benzene, a valuable building block in organic synthesis. This document details the reaction mechanism, experimental protocols, and characterization of the target compound, presenting quantitative data in a clear and accessible format.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alkoxide and an organohalide. This SN2 reaction is of fundamental importance in organic chemistry and finds widespread application in the synthesis of a diverse range of compounds, including pharmaceuticals and functional materials. This guide focuses on the synthesis of this compound, a symmetrical diether, from the reaction of 1,4-hydroquinone and 1,2-dibromoethane.
Reaction Mechanism and Signaling Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the synthesis of this compound, the reaction is initiated by the deprotonation of 1,4-hydroquinone by a base to form the hydroquinone dianion. This dianion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 1,2-dibromoethane in a concerted fashion, displacing the bromide leaving group. This process occurs sequentially for both hydroxyl groups of the hydroquinone.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established Williamson ether synthesis procedures for analogous compounds.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 1,4-Hydroquinone | 110.11 |
| 1,2-Dibromoethane | 187.86 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
| Deionized Water | 18.02 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Addition of Alkyl Halide: To the stirring suspension, add 1,2-dibromoethane (2.2 eq).
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature under reflux for 22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | 1,4-Hydroquinone | C₆H₆O₂ | 110.11 |
| Reagent | 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 |
| Product | This compound | C₁₀H₁₂Br₂O₂ | 324.01[1] |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Stoichiometry | 1,4-Hydroquinone : 1,2-Dibromoethane : K₂CO₃ (1 : 2.2 : 2.5) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C |
| Reaction Time | 22 hours |
| Expected Yield | Moderate to Good (Specific yield data not available in the literature) |
Characterization Data
Expected ¹H NMR (CDCl₃) Signals:
-
Aromatic protons (s): A singlet in the aromatic region (δ 6.8-7.0 ppm) for the four equivalent protons on the benzene ring.
-
-O-CH₂- protons (t): A triplet around δ 4.2-4.3 ppm.
-
-CH₂-Br protons (t): A triplet around δ 3.6-3.7 ppm.
Expected ¹³C NMR (CDCl₃) Signals:
-
Aromatic C-O carbons: Around δ 152-153 ppm.
-
Aromatic C-H carbons: Around δ 115-116 ppm.
-
-O-CH₂- carbon: Around δ 69-70 ppm.
-
-CH₂-Br carbon: Around δ 29-30 ppm.
Conclusion
This technical guide provides a comprehensive framework for the synthesis of this compound via the Williamson ether synthesis. The detailed protocol and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers and professionals in the field of drug development and organic chemistry. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The provided characterization data predictions will aid in the structural confirmation of the final product.
References
A Technical Guide to the Solubility of 1,4-Bis(2-bromoethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 1,4-bis(2-bromoethoxy)benzene, a key intermediate in various organic syntheses. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility characteristics inferred from its use in chemical reactions and purification processes. Additionally, a detailed experimental protocol for determining the solubility of this compound is provided for researchers requiring precise quantitative data for their applications.
Core Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5471-84-1 |
| Molecular Formula | C₁₀H₁₂Br₂O₂ |
| Molecular Weight | 324.01 g/mol |
| Physical State | Colorless to pale yellow solid |
Qualitative Solubility Profile
| Solvent | Solubility | Basis of Information |
| Dichloroethane | Soluble | Used as a solvent in the co-condensation reaction for the synthesis of brominated-functionalized pillar[1]arenes, indicating sufficient solubility for the reaction to proceed.[2] |
| Methanol | Soluble on heating, sparingly soluble at room temperature | The compound is purified by recrystallization from methanol, which involves dissolving the solute in a hot solvent and allowing it to crystallize upon cooling. This indicates a significant increase in solubility with temperature. |
| USP/EP Diluent | Soluble | A supplier notes solubility in "USP Diluent / EP," suggesting compatibility with common pharmaceutical diluents.[3] |
| General Organic Solvents | Assumed Soluble | Based on the chemical structure (aromatic ring, ether linkages, and bromoalkane groups), it is anticipated to be soluble in a range of common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. |
| Water | Insoluble | As a nonpolar organic molecule, it is expected to have very low solubility in water. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, the following experimental protocol can be employed to determine the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the gravimetric analysis of a saturated solution.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, dichloromethane, acetone)
-
Thermostatically controlled water bath or heating mantle with a stirrer
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically resistant to the chosen solvent)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid solute should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled water bath or on a stirring hot plate set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle at the bottom of the vial.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or room-temperature pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.
-
Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.
-
-
Data Analysis and Calculation:
-
Accurately weigh the evaporation dish containing the dry solid residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter of solvent.
Calculation:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
References
- 1. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02313E [pubs.rsc.org]
- 3. allmpus.com [allmpus.com]
An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,4-Bis(2-bromoethoxy)benzene, a symmetrically substituted aromatic ether. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, materials science, and drug development who may be working with this or structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.90 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~4.30 | Triplet | 4H | Methylene protons (-O-CH₂-) |
| ~3.65 | Triplet | 4H | Methylene protons (-CH₂-Br) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | Aromatic carbons attached to oxygen (Ar-C-O) |
| ~116 | Aromatic carbons (Ar-C-H) |
| ~69 | Methylene carbon (-O-CH₂-) |
| ~29 | Methylene carbon (-CH₂-Br) |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3050 | Medium | C-H aromatic stretch |
| 3000-2850 | Medium | C-H aliphatic stretch |
| ~1510 | Strong | C=C aromatic stretch |
| ~1240 | Strong | C-O ether stretch (asymmetrical) |
| 500-600 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 322, 324, 326 | High (1:2:1 ratio) | Molecular ion peak [M, M+2, M+4]⁺ |
| 215, 217 | Medium | [M - CH₂CH₂Br]⁺ |
| 243, 245 | Medium | [M - Br]⁺ |
| 109 | High | [HO-C₆H₄-O]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a standard pulse program.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For EI, a standard electron energy of 70 eV is typically used.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
Unlocking the Synthetic Potential of 1,4-Bis(2-bromoethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,4-Bis(2-bromoethoxy)benzene is a versatile bifunctional aromatic compound that serves as a valuable building block in the synthesis of a wide array of complex organic molecules and functional materials. Its strategic placement of two reactive bromoethoxy groups on a central hydroquinone core allows for a diverse range of chemical transformations, primarily through nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the reactivity of the bromoethoxy groups in this compound, detailing key experimental protocols and presenting quantitative data to facilitate its application in research and development.
Reactivity of the Bromoethoxy Groups
The primary mode of reactivity for the bromoethoxy groups in this compound involves the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles. This reactivity is characteristic of primary alkyl bromides and can proceed through either an SN2 mechanism, favoring strong nucleophiles and polar aprotic solvents, or potentially an SN1 mechanism under conditions that favor carbocation formation, although this is less common for primary halides.
The presence of two bromoethoxy groups allows for bifunctional reactions, making this molecule an ideal candidate for the synthesis of polymers, macrocycles, and other complex architectures where two points of connectivity are required.
Key Reactions and Experimental Protocols
This section details common reactions involving the bromoethoxy groups of this compound, providing generalized experimental protocols that can be adapted for specific research needs.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most exploited reaction pathway for this compound. A wide range of nucleophiles can be employed to displace the bromide ions, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
The reaction of this compound with diols or bisphenols under basic conditions affords polyethers. This reaction, a classic Williamson ether synthesis, is a cornerstone of polymer chemistry.
Experimental Protocol: Polyether Synthesis
A general procedure for the polycondensation of this compound with a bisphenol is as follows:
-
To a solution of the bisphenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), a strong base such as potassium carbonate (K2CO3, 2.2 eq.) or sodium hydride (NaH, 2.2 eq.) is added.
-
The mixture is stirred at an elevated temperature (e.g., 80-120 °C) to ensure the complete formation of the bisphenoxide.
-
A solution of this compound (1.0 eq.) in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is maintained at the elevated temperature for a specified period (typically 12-48 hours) and monitored by a suitable technique (e.g., TLC, GPC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a non-solvent (e.g., water, methanol) to precipitate the polymer.
-
The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bisphenol A | K2CO3 | DMF | 100 | 24 | >90 | Hypothetical |
| 4,4'-Biphenol | NaH | DMSO | 120 | 18 | >90 | Hypothetical |
Note: The data in the table is illustrative and based on general knowledge of Williamson ether polycondensation reactions. Specific yields and conditions will vary depending on the exact reactants and experimental setup.
Logical Workflow for Polyether Synthesis
Caption: Workflow for the synthesis of polyethers from this compound.
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocyclic compounds, including crown ethers and cryptands, through reactions with diamines or diols under high-dilution conditions to favor intramolecular cyclization.
Experimental Protocol: Macrocycle Synthesis with a Diamine
A general procedure for the synthesis of a [1+1] macrocycle from this compound and a primary diamine is as follows:
-
Solutions of this compound (1.0 eq.) and the diamine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF) are prepared separately.
-
A weak, non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to the diamine solution.
-
The two solutions are added simultaneously and slowly, using syringe pumps, to a larger volume of the refluxing solvent under vigorous stirring. This high-dilution technique minimizes intermolecular polymerization.
-
The reaction is refluxed for an extended period (24-72 hours).
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to isolate the desired macrocycle.
| Diamine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethylenediamine | K2CO3 | Acetonitrile | 48 | 30-50 | Hypothetical |
| 1,3-Propanediamine | Et3N | THF | 72 | 25-45 | Hypothetical |
Note: Yields for macrocyclization reactions are highly dependent on the specific reactants and the efficiency of the high-dilution setup.
Signaling Pathway for Macrocyclization
Caption: Reaction pathways in the synthesis of macrocycles.
Elimination Reactions
Under strongly basic and high-temperature conditions, the bromoethoxy groups can undergo elimination reactions (E2 mechanism) to form vinyl ether functionalities. This can be a competing side reaction in nucleophilic substitution, particularly with sterically hindered bases. While often considered a side reaction, this reactivity can be exploited for the synthesis of divinyl ether monomers.
Applications in Drug Development and Materials Science
The derivatives of this compound find applications in various fields:
-
Drug Development: The synthesized macrocycles and cryptands can act as ionophores or host molecules for targeted drug delivery systems. The polyether backbones can be functionalized to create biocompatible polymers for drug encapsulation.
-
Materials Science: The polyethers derived from this monomer can exhibit liquid crystalline properties. The ability to form cross-linked polymers through the bromoethoxy groups is valuable in the development of thermosetting resins and advanced materials.
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. The predictable reactivity of its bromoethoxy groups through nucleophilic substitution and, to a lesser extent, elimination reactions allows for the rational design and synthesis of a wide range of functional molecules and polymers. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this compound in their respective fields. Further investigation into the kinetics and optimization of these reactions will undoubtedly lead to the development of novel materials and therapeutics.
Methodological & Application
Application Notes and Protocols for the Synthesis of Macrocycles Using 1,4-Bis(2-bromoethoxy)benzene as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic compounds are a class of molecules characterized by a large ring structure, typically containing 12 or more atoms. Their unique conformational properties and ability to bind to challenging biological targets, such as protein-protein interfaces, have made them increasingly important in drug discovery and development.[1][2] The hydroquinone diether moiety, present in macrocycles derived from 1,4-Bis(2-bromoethoxy)benzene, is a structural motif found in various biologically active compounds, suggesting potential for pharmacological activity.
This document provides detailed application notes and experimental protocols for the synthesis of novel macrocyclic compounds utilizing this compound as a versatile linker. The primary synthetic routes detailed herein are based on the Williamson ether synthesis and the formation of aza-macrocycles through nucleophilic substitution with diamines. These methods offer a straightforward and efficient approach to constructing diverse macrocyclic architectures.
Synthetic Strategies and Key Concepts
The synthesis of macrocycles using this compound as a linker primarily relies on nucleophilic substitution reactions where the bromine atoms serve as leaving groups. Two common strategies are:
-
Williamson Ether Synthesis: This method involves the reaction of this compound with a diol in the presence of a base to form a crown ether-type macrocycle with an all-oxygen donor set. This is a classic and reliable method for ether formation.[3][4]
-
Aza-macrocycle Formation: Reaction of this compound with a diamine leads to the formation of aza-crown ethers or diazacrown ethers, which are valuable for their ability to coordinate with a variety of metal ions and organic molecules.
High dilution conditions are often employed in macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocols
Protocol 1: Synthesis of a Diazacrown Ether using this compound and Ethylenediamine
This protocol describes the synthesis of a simple [1+1] diazacrown ether.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Acetonitrile (CH₃CN)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (250 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the acetonitrile and stir the suspension vigorously.
-
Addition of Reactants: In separate dropping funnels, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (50 mL) and ethylenediamine (1.0 equivalent) in anhydrous acetonitrile (50 mL).
-
Slow Addition: Add the solutions of this compound and ethylenediamine dropwise and simultaneously to the stirred suspension of potassium carbonate over a period of 8-10 hours. Maintain the reaction mixture at reflux temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure diazacrown ether.
Expected Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: General Procedure for the Synthesis of Macrocycles via Williamson Ether Synthesis
This protocol outlines a general method for synthesizing crown ethers using this compound and a diol.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, diethylene glycol)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: Dissolve the diol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Addition of Linker: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over several hours under reflux.
-
Reaction Completion: Continue refluxing for 24-48 hours, monitoring the reaction by TLC.
-
Quenching: After completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Macrocycles Synthesized from this compound
| Reactant 2 | Macrocycle Type | Ring Size | Expected Yield Range (%) |
| Ethylenediamine | Diazacrown Ether | 12 | 20-40 |
| 1,3-Diaminopropane | Diazacrown Ether | 13 | 25-45 |
| Ethylene Glycol | Crown Ether | 12 | 30-50 |
| Diethylene Glycol | Crown Ether | 15 | 35-55 |
Note: Yields are highly dependent on reaction conditions, particularly the effectiveness of high dilution.
Visualization of Synthetic Workflow
Below is a generalized workflow for the synthesis of a diazacrown ether as described in Protocol 1.
References
- 1. Bis mono-aza crown ethers. The formation of intramolecular complexes with dications - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Functionalized Pillararenes using 1,4-Bis(2-bromoethoxy)benzene
Application Notes and Protocols: Synthesis of Functionalized Pillar[1]arenes using 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of bromoethoxy-functionalized pillar[1]arenes through the co-cyclization of this compound and 1,4-dimethoxybenzene. The inclusion of the bromoethoxy groups serves as a valuable handle for post-synthesis modification, allowing for the introduction of various functionalities relevant to drug delivery, sensing, and other supramolecular applications.
Introduction
Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture. Their electron-rich cavity and facile functionalization make them attractive scaffolds for a wide range of applications. The introduction of reactive groups, such as bromoethoxy moieties, onto the pillararene rim is a key strategy for the development of advanced supramolecular systems. This protocol details the co-condensation reaction to produce a mixture of copillar[1]arenes with varying ratios of bromoethoxy and methoxy substituents.
Reaction Scheme
The synthesis involves a Lewis acid-catalyzed Friedel-Crafts alkylation reaction between 1,4-dimethoxybenzene, this compound, and paraformaldehyde. The use of two different monomers results in a statistical mixture of copillar[1]arenes.
References
Application Notes and Protocols for 1,4-Bis(2-bromoethoxy)benzene as a Polymeric Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-bromoethoxy)benzene is a versatile bifunctional crosslinking agent. Its structure, featuring a central phenoxy ring and two terminal bromoethoxy groups, allows for the covalent linkage of polymer chains containing nucleophilic functional groups. This crosslinking process can significantly modify the physicochemical properties of polymers, making it a valuable tool in the development of novel materials for various applications, including drug delivery, biomaterials, and specialty polymers.
The reactivity of the terminal bromine atoms in this compound allows for nucleophilic substitution reactions with polymers possessing amine, hydroxyl, or thiol functionalities. This results in the formation of a stable three-dimensional polymer network. The rigid aromatic core of the crosslinker can impart enhanced thermal stability and mechanical strength to the resulting material, while the flexible ethoxy linkages can influence the swelling behavior and chain dynamics.
These application notes provide an overview of the potential applications, reaction mechanisms, and detailed experimental protocols for utilizing this compound as a crosslinking agent.
Potential Applications
The use of this compound as a crosslinking agent can be explored in several areas:
-
Hydrogel Formation for Drug Delivery: Crosslinking of hydrophilic polymers such as chitosan, polyethyleneimine (PEI), or polyvinyl alcohol (PVA) can lead to the formation of hydrogels. These hydrogels can encapsulate therapeutic agents and control their release profile.
-
Biomaterial Scaffolds: The formation of crosslinked networks can create porous scaffolds for tissue engineering applications, providing mechanical support for cell growth.
-
Modified Polymer Films and Membranes: Crosslinking can enhance the solvent resistance, thermal stability, and mechanical properties of polymer films and membranes used in separation processes or as coatings.
-
Thermosetting Resins: In combination with suitable monomers or prepolymers, it can contribute to the formation of rigid thermoset plastics with improved performance characteristics.
Reaction Mechanism
The primary reaction mechanism for crosslinking with this compound is nucleophilic substitution (SN2). The nucleophilic groups present on the polymer chains (e.g., primary or secondary amines, hydroxyl groups) attack the electrophilic carbon atom attached to the bromine atom, displacing the bromide ion and forming a stable covalent bond. This process occurs at both ends of the crosslinker molecule, leading to the formation of a polymer network.
For polymers containing amine groups, the reaction is an amine alkylation.[1] In the case of polymers with hydroxyl groups, a Williamson ether synthesis-type reaction occurs, typically requiring a base to deprotonate the hydroxyl groups and increase their nucleophilicity.
Caption: General reaction mechanism of polymer crosslinking.
Experimental Protocols
The following are generalized protocols for the crosslinking of polymers with amine and hydroxyl functionalities using this compound. Researchers should optimize these protocols based on the specific polymer and desired properties of the final material.
Protocol 1: Crosslinking of a Polyamine (e.g., Polyethyleneimine - PEI)
This protocol is based on analogous crosslinking of PEI with alkyl dihalides.[1]
Materials:
-
Polyethyleneimine (PEI, branched, desired molecular weight)
-
This compound
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon inlet
-
Magnetic stir plate
-
Apparatus for dialysis
-
Freeze-dryer (optional)
Procedure:
-
Polymer Dissolution: Dissolve a specific amount of PEI in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Stir until the polymer is completely dissolved.
-
Addition of Base: Add an appropriate molar equivalent of triethylamine to the polymer solution. The base acts as a scavenger for the HBr generated during the reaction.
-
Crosslinker Addition: Dissolve the desired amount of this compound in a minimal amount of DMF and add it dropwise to the polymer solution with vigorous stirring. The molar ratio of crosslinker to the repeating unit of the polymer will determine the crosslinking density.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to react for a set period (e.g., 12-24 hours). The formation of a gel may be observed depending on the polymer concentration and crosslinking density.
-
Purification:
-
If a hydrogel is formed, it can be purified by swelling in deionized water and exchanging the water several times to remove unreacted reagents and solvent.
-
If the crosslinked polymer is soluble or forms nanoparticles, purify the product by dialysis against deionized water for 2-3 days, changing the water frequently.
-
-
Isolation:
-
The purified hydrogel can be collected by filtration.
-
The dialyzed solution can be freeze-dried or the solvent can be evaporated under reduced pressure to obtain the solid crosslinked polymer.
-
-
Characterization: Characterize the crosslinked polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of new bonds, and swelling studies to determine the crosslinking density.
Caption: Workflow for crosslinking a polyamine.
Protocol 2: Crosslinking of a Polysaccharide (e.g., Chitosan)
This protocol is adapted from general methods for crosslinking chitosan with bifunctional reagents.[2][3]
Materials:
-
Chitosan (degree of deacetylation > 80%)
-
This compound
-
Aqueous acetic acid solution (e.g., 1-2% v/v)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
Equipment:
-
Beakers and magnetic stir plate
-
pH meter
-
Homogenizer or sonicator (optional)
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve a known amount of chitosan in the aqueous acetic acid solution with stirring. The solution may be heated gently to aid dissolution.
-
Crosslinker Emulsion/Solution: Prepare a solution or a fine emulsion of this compound in an ethanol/water mixture. Sonication may be required to achieve a stable dispersion.
-
Crosslinking Reaction:
-
Slowly add the crosslinker solution/emulsion to the chitosan solution under vigorous stirring.
-
Adjust the pH of the mixture to be slightly basic (e.g., pH 8-9) by the dropwise addition of NaOH solution. This deprotonates the amino groups of chitosan, increasing their nucleophilicity.
-
Continue stirring at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a defined period (e.g., 6-12 hours). The formation of a hydrogel or crosslinked particles is expected.
-
-
Purification:
-
Collect the crosslinked chitosan hydrogel or particles by centrifugation or filtration.
-
Wash the product extensively with deionized water to remove unreacted crosslinker, acetic acid, and NaOH. Washing with ethanol can also help remove unreacted this compound.
-
-
Drying: Dry the purified crosslinked chitosan in an oven at a moderate temperature (e.g., 50 °C) or by freeze-drying.
Caption: Workflow for crosslinking a polysaccharide.
Data Presentation
The following tables present hypothetical yet representative data that could be obtained from the characterization of polymers crosslinked with this compound.
Table 1: Effect of Crosslinker Concentration on the Swelling Ratio of PEI Hydrogels
| Sample ID | PEI:Crosslinker Molar Ratio | Swelling Ratio (%) in Water |
| PEI-XL-1 | 100:1 | 1500 ± 120 |
| PEI-XL-2 | 50:1 | 950 ± 80 |
| PEI-XL-3 | 25:1 | 500 ± 45 |
| PEI-XL-4 | 10:1 | 250 ± 30 |
The swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Table 2: Thermal Properties of Crosslinked Chitosan Films
| Sample ID | Crosslinker Content (wt%) | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |
| Chitosan-Control | 0 | 280 | 145 |
| Chitosan-XL-A | 2 | 295 | 155 |
| Chitosan-XL-B | 5 | 310 | 168 |
| Chitosan-XL-C | 10 | 325 | 180 |
Thermal properties would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 3: Mechanical Properties of Crosslinked Polymer Films
| Polymer System | Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polymer A | 0 | 25 ± 2 | 350 ± 30 |
| Polymer A | 1 | 35 ± 3 | 200 ± 25 |
| Polymer A | 3 | 50 ± 4 | 80 ± 10 |
| Polymer A | 5 | 65 ± 5 | 30 ± 5 |
Conclusion
This compound is a promising crosslinking agent for a variety of polymers containing nucleophilic functional groups. The protocols and data presented here provide a foundation for researchers to explore the potential of this crosslinker in developing new materials with tailored properties for applications in drug delivery, tissue engineering, and advanced materials science. Further optimization of reaction conditions and thorough characterization of the resulting crosslinked polymers are essential for specific applications.
References
Application Notes and Protocols: 1,4-Bis(2-bromoethoxy)benzene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1,4-bis(2-bromoethoxy)benzene as a versatile building block in the synthesis of advanced supramolecular architectures. This document covers its application in the formation of functionalized pillar[1]arenes and provides adapted protocols for its potential use in the synthesis of[2]catenanes and[2]rotaxanes.
Application: Synthesis of Brominated Pillar[1]arenes
This compound serves as a key co-monomer in the synthesis of pillar[1]arenes bearing bromoethoxy functionalities. These bromine groups provide valuable handles for post-synthesis modification, allowing for the introduction of various functional groups to tailor the properties of the macrocycle for applications in host-guest chemistry, drug delivery, and materials science. The co-condensation with a more reactive monomer like 1,4-dimethoxybenzene allows for the formation of a statistical mixture of co-pillar[1]arenes with varying numbers of bromoethoxy groups.
Experimental Protocol: Co-condensation Synthesis of Brominated Pillar[1]arenes[2][3][4][5]
This protocol details the synthesis of a mixture of brominated pillar[1]arenes by the co-condensation of this compound and 1,4-dimethoxybenzene.
Materials:
-
This compound
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-dimethoxybenzene and this compound in dichloromethane, add paraformaldehyde. The molar ratio of the two benzene derivatives can be varied to influence the statistical distribution of the products.
-
To this stirred mixture, add a catalytic amount of iron(III) chloride.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of various co-pillar[1]arenes, is then subjected to column chromatography on silica gel.
-
Elute the column with a solvent gradient (e.g., a dichloromethane/hexane mixture) to separate the different pillar[1]arene isomers.[2]
-
Collect the fractions corresponding to the different products, which can be identified by TLC and further characterized.
-
Evaporate the solvent from the collected fractions to obtain the purified brominated pillar[1]arene isomers as white solids.[2]
Experimental Workflow for Pillar[1]arene Synthesis
Caption: Workflow for the synthesis and separation of brominated pillar[1]arenes.
Quantitative Data
The co-condensation reaction yields a mixture of pillar[1]arenes with varying degrees of bromination. The isolated yields of some of the isomers are presented below.[3]
| Product Name | Number of Bromoethoxy Groups | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+Na]⁺ |
| Pillar-0 | 0 | - | - | - |
| Pillar-1 | 2 | 8 | 117-118 | - |
| Pillar-2 | 4 | 15 | - | 1141.0392 |
| Pillar-3a | 4 | 20 | 124-125 | 1141.0374 |
| Pillar-3b | 4 | 7 | 133-134 | 1141.0374 |
| Pillar-4a | 6 | - | - | 1324.8856 |
| Pillar-4b | 6 | - | - | 1324.8856 |
| Pillar-5 | 8 | - | - | - |
| Pillar-6 | 10 | - | - | - |
Note: Yields are based on the separation of a specific reaction mixture and may vary.
Characterization Data (Representative Examples for Pillar-3a and -3b): [3]
-
Pillar-3a (4 Bromoethoxy groups):
-
¹H NMR (600 MHz, CDCl₃) δ: 6.84–6.83 (m, 6H), 6.78 (d, J = 10.8 Hz, 4H), 4.15–4.11 (m, 8H), 3.82–3.81 (m, 10H), 3.75 (s, 6H), 3.72–3.71 (m, 12H), 3.53 (t, J = 6 Hz, 8H).
-
¹³C NMR (150 MHz, CDCl₃) δ: 150.9, 149.9, 129.4, 129.3, 128.7, 128.3, 128.1, 115.9, 114.5, 114.1, 68.9, 56.3, 56.0, 30.3, 29.8.
-
-
Pillar-3b (4 Bromoethoxy groups):
-
¹H NMR (600 MHz, CDCl₃) δ: 6.84–6.83 (m, 8H), 6.77 (s, 2H), 4.16 (t, J = 6 Hz, 4H), 4.07 (t, J = 6 Hz, 4H), 3.83–3.80 (m, 10H), 3.75–3.74 (m, 12H), 3.71 (s, 6H), 3.54 (t, J = 6 Hz, 4H), 3.48 (t, J = 6 Hz, 4H).
-
¹³C NMR (150 MHz, CDCl₃) δ: 150.9, 150.1, 149.8, 129.7, 128.9, 128.7, 128.4, 127.9, 116.6, 115.9, 114.4, 114.2, 114.1, 69.3, 68.9, 56.3, 56.1, 30.2, 29.8, 29.6.
-
Adapted Protocol: Synthesis of a[2]Catenane
This section provides a theoretical protocol for the synthesis of a[2]catenane using this compound, adapted from established template-directed synthesis methodologies. The strategy involves the use of a templating macrocycle to preorganize the linear precursors for efficient ring-closing.
Proposed Experimental Protocol
Materials:
-
This compound
-
A suitable diamine or diol linker (e.g., a polyether diamine)
-
A templating macrocycle (e.g., a crown ether or a cyclobis(paraquat-p-phenylene) derivative)
-
A suitable base (e.g., potassium carbonate)
-
Acetonitrile (anhydrous)
Procedure:
-
Synthesis of the Linear "Thread": In a flask, dissolve the diamine or diol linker in anhydrous acetonitrile. Add a suitable base, such as potassium carbonate. To this mixture, add a solution of this compound in acetonitrile dropwise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS) to form the linear precursor ("thread"). Purify the thread by column chromatography.
-
Formation of the Pseudorotaxane: Dissolve the templating macrocycle and the purified thread in a suitable solvent (e.g., acetonitrile or chloroform). The mixture is stirred to allow for the self-assembly of the pseudorotaxane, where the thread is passed through the cavity of the macrocycle.
-
Ring-Closing Reaction (Clipping): To the solution containing the pseudorotaxane, add a suitable cyclizing agent that will react with the ends of the thread to form the second ring of the catenane. For example, if the thread has terminal amine groups, a diacyl chloride could be used. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the[2]catenane.
-
Characterization: The structure of the[2]catenane is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The interlocked nature of the molecule can be verified by 2D NMR techniques such as ROESY or NOESY, which would show through-space correlations between the protons of the two interlocked rings.
Logical Relationship for[2]Catenane Synthesis
References
Application of 1,4-Bis(2-bromoethoxy)benzene in PROTAC Linker Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][4]
1,4-Bis(2-bromoethoxy)benzene is a bifunctional linker that can be utilized in the synthesis of PROTACs.[1][5] Its structure features a central phenoxy ring, which can provide a degree of rigidity, flanked by two bromoethoxy arms that serve as reactive handles for conjugation to the POI and E3 ligase ligands. This application note provides a detailed protocol for the synthesis of a hypothetical PROTAC targeting the exemplary protein BRD4 and recruiting the Cereblon (CRBN) E3 ligase, using this compound as the linker.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene transcription.[6][7] It is often implicated in the development and progression of various cancers. PROTACs designed to target BRD4 function by inducing its proximity to an E3 ligase, such as CRBN.[8][9] This leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, including key oncogenes, thereby inhibiting cancer cell proliferation and survival.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Protocols
The following protocols describe a representative two-step synthesis of a BRD4-targeting PROTAC using this compound. This involves the sequential reaction of the linker with the E3 ligase ligand (Pomalidomide derivative) and the POI ligand (JQ1 derivative).
Note: The following protocols and data are illustrative and based on general synthetic methodologies for PROTACs. Optimization may be required for specific substrates and scales.
Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of Intermediate 1 (Pomalidomide-Linker)
This protocol describes the mono-alkylation of a pomalidomide derivative with this compound.
Materials:
-
Hydroxy-Pomalidomide
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes
Procedure:
-
To a solution of hydroxy-pomalidomide (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).
-
Add a solution of this compound (3 equivalents) in DMF to the reaction mixture.
-
Stir the reaction mixture at 60°C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Intermediate 1.
Protocol 2: Synthesis of the Final PROTAC (JQ1-Linker-Pomalidomide)
This protocol describes the coupling of the JQ1 derivative with Intermediate 1.
Materials:
-
Intermediate 1
-
JQ1-acid derivative
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a solution of JQ1-acid derivative (1.1 equivalents) in anhydrous DMF, add K₂CO₃ (2 equivalents).
-
Add a solution of Intermediate 1 (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at 60°C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with DCM, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Quantitative Data Presentation
The following tables provide representative quantitative data for the synthesis and biological evaluation of the hypothetical BRD4-targeting PROTAC. These values are illustrative and based on typical outcomes for similar PROTAC syntheses.
Table 1: Representative Yields and Purity for PROTAC Synthesis Steps
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (after purification) |
| 1 | Nucleophilic Substitution | Hydroxy-Pomalidomide + Linker | Intermediate 1 | 40-60 | >95 |
| 2 | Nucleophilic Substitution | Intermediate 1 + JQ1-acid | Final PROTAC | 30-50 | >98 (after HPLC) |
Table 2: Physicochemical Properties of the Hypothetical PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | ~950-1050 |
| Calculated logP | 3.5 - 5.0 |
| Polar Surface Area (Ų) | 120 - 150 |
Table 3: Representative Biological Activity of the Hypothetical BRD4 PROTAC
| Parameter | Cell Line | Value |
| DC₅₀ (nM) | MV4-11 | 10 - 100 |
| Dₘₐₓ (%) | MV4-11 | >90 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC potency and efficacy. These values can vary significantly based on the specific cell line, treatment duration, and assay conditions.
Conclusion
This compound serves as a viable bifunctional linker for the synthesis of PROTACs. Its rigid phenoxy core and flexible ethoxy arms offer a unique combination of structural features that can be exploited in the rational design of potent protein degraders. The provided protocols outline a general strategy for its incorporation into a PROTAC molecule. Further optimization of the linker length and composition is often necessary to achieve optimal degradation efficacy for a specific target protein and E3 ligase pair. The systematic evaluation of linker chemistry is a critical aspect of modern drug discovery in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. enamine.net [enamine.net]
Synthesis of Aromatic Polyethers via Williamson Polycondensation Using 1,4-Bis(2-bromoethoxy)benzene
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of aromatic polyethers by Williamson polycondensation of 1,4-Bis(2-bromoethoxy)benzene with a bisphenolic comonomer. Aromatic polyethers are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties, making them attractive for various applications, including as drug delivery matrices, membranes, and advanced materials in medical devices. This protocol outlines the reaction setup, procedure, purification, and characterization of the resulting polymer.
Introduction
Aromatic polyethers are polymers characterized by ether linkages and aromatic rings in their backbone. These structural features impart high thermal and chemical stability to the polymers. The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In polymer chemistry, this reaction can be adapted for polycondensation, where a dihalide monomer reacts with a bisphenoxide monomer to form a polyether.
This compound is a suitable monomer for this process due to its two reactive bromoethoxy groups. When reacted with a bisphenol in the presence of a base, it undergoes a nucleophilic substitution reaction to form the corresponding aromatic polyether. The properties of the resulting polymer can be tailored by the choice of the bisphenol comonomer.
Reaction Principle
The synthesis is based on the Williamson polycondensation reaction. A bisphenol is first deprotonated by a strong base, typically potassium carbonate, to form a more nucleophilic bisphenoxide. This bisphenoxide then reacts with this compound in a polar aprotic solvent. The bromo groups are good leaving groups, facilitating the nucleophilic attack by the phenoxide ions to form ether linkages and build the polymer chain.
General Reaction Scheme:
Where Ar represents the aromatic group of the bisphenol and Ph represents the phenylene group from this compound.
Experimental Protocol
This protocol describes the synthesis of a polyether from this compound and a generic bisphenol.
3.1. Materials and Equipment:
-
Monomers:
-
This compound (FW: 324.01 g/mol )
-
Bisphenol (e.g., Bisphenol A, 4,4'-dihydroxybiphenyl)
-
-
Base:
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
-
Solvent:
-
N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF), anhydrous
-
-
Precipitation Solvent:
-
Methanol or isopropanol
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Standard laboratory glassware (beakers, funnels, etc.)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
-
3.2. Reaction Setup and Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Charging the Reactor: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the bisphenol, this compound, and anhydrous potassium carbonate. An excess of potassium carbonate (e.g., 1.5-2.0 equivalents per phenolic hydroxyl group) is typically used to ensure complete deprotonation.
-
Addition of Solvent: Add the anhydrous polar aprotic solvent (e.g., DMAc or DMF) to the flask. The amount of solvent should be sufficient to create a stirrable slurry, typically aiming for a monomer concentration of 10-20% (w/v).
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon for 15-20 minutes to remove any residual air and maintain an inert atmosphere throughout the reaction.
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reaction mixture to a temperature between 140 °C and 160 °C. The optimal temperature will depend on the specific bisphenol used.
-
Maintain the reaction at this temperature for a period of 8 to 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete (indicated by a significant increase in viscosity), cool the reaction mixture to room temperature.
-
Dilute the viscous solution with additional solvent if necessary to facilitate handling.
-
Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or isopropanol, with vigorous stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts (e.g., KBr).
-
Further wash the polymer with methanol to remove any unreacted monomers or low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an aromatic polyether from this compound and a bisphenol. Note: These are representative values and may vary based on the specific bisphenol and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Bisphenol (e.g., Bisphenol A) | 1.0 eq |
| Potassium Carbonate | 2.2 eq |
| Reaction Conditions | |
| Solvent | DMAc |
| Monomer Concentration | 15% (w/v) |
| Reaction Temperature | 150 °C |
| Reaction Time | 12 h |
| Polymer Characterization | |
| Yield | > 90% |
| Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 150 - 200 °C |
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of aromatic polyethers.
5.2. Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants to products in the synthesis.
Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkages (Ar-O-C stretching around 1240 cm⁻¹) and the disappearance of the phenolic -OH bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the amorphous polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents used (DMAc, DMF) are harmful. Avoid inhalation and skin contact.
-
This compound is an irritant. Handle with care.
-
The reaction is performed at high temperatures. Use caution when handling the hot reaction apparatus.
Conclusion
This protocol provides a comprehensive guide for the synthesis of aromatic polyethers from this compound. The resulting polymers are expected to exhibit high performance, making them suitable for a range of applications in materials science and drug development. The properties of the polymer can be further tuned by the selection of the bisphenol comonomer, offering a versatile platform for the design of new materials.
Application Notes and Protocols: Thiol-Reactive Sensors Based on 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a conceptual application of 1,4-Bis(2-bromoethoxy)benzene for the development of thiol-reactive sensors. Due to a lack of specific literature on this direct application, the information presented is based on established principles of organic chemistry and sensor design, representing a scientifically plausible but hypothetical system.
Introduction
The detection and quantification of thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of significant interest in biomedical research and drug development due to their critical roles in cellular redox homeostasis and various pathological conditions. This document outlines a potential application of this compound as a key building block in the development of fluorescent sensors for the detection of biological thiols. The proposed sensing strategy is based on the nucleophilic substitution reaction between the bromoethoxy groups of the benzene derivative and the sulfhydryl group of thiols. This reaction can be exploited to induce a change in the fluorescence signal of a tethered fluorophore, allowing for the quantification of the target thiol.
Principle of Detection
The fundamental principle of the proposed sensor system lies in the thiol-induced modulation of a fluorophore's emission. This compound can act as a linker molecule. In one possible configuration, it can be mono-functionalized with a fluorophore that is quenched in its initial state. The subsequent reaction of the remaining bromoethoxy group with a thiol analyte would lead to the formation of a thioether linkage. This covalent modification can alter the electronic properties of the system, potentially leading to an enhancement or a ratiometric shift in the fluorescence signal. The bifunctional nature of this compound also allows for its use in creating cross-linked networks or for surface immobilization of thiol-reactive sites.
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for a conceptual fluorescent thiol sensor, "Thiol-BBE-Fluor," based on a this compound-fluorophore conjugate. This data is intended to be illustrative of the potential capabilities of such a sensor.
Table 1: Performance Characteristics of the "Thiol-BBE-Fluor" Sensor
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 488 nm | PBS Buffer (pH 7.4) |
| Emission Wavelength (λem) | 520 nm | PBS Buffer (pH 7.4) |
| Limit of Detection (LOD) | 150 nM | S/N = 3 |
| Limit of Quantification (LOQ) | 500 nM | S/N = 10 |
| Linear Range | 0.5 - 50 µM | R² = 0.995 |
| Response Time (t₉₀) | < 5 minutes | at 10 µM Cysteine |
Table 2: Selectivity Profile of the "Thiol-BBE-Fluor" Sensor
| Analyte | Concentration (µM) | Relative Fluorescence Intensity (%) |
| Cysteine (Cys) | 50 | 100 |
| Glutathione (GSH) | 50 | 95 |
| Homocysteine (Hcy) | 50 | 92 |
| Alanine (Ala) | 500 | < 5 |
| Serine (Ser) | 500 | < 5 |
| Lysine (Lys) | 500 | < 5 |
| Ascorbic Acid | 500 | < 2 |
| Hydrogen Peroxide | 500 | < 1 |
Experimental Protocols
Protocol 1: Synthesis of a Mono-functionalized Fluorescent Probe Precursor
This protocol describes the synthesis of a hypothetical mono-functionalized intermediate where a fluorophore is attached to this compound. For this example, we will use fluorescein as the fluorophore.
Materials:
-
This compound
-
Fluorescein
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and fluorescein (0.9 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at 60°C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the mono-functionalized fluorescein-BBE probe precursor.
Protocol 2: General Procedure for Thiol Detection
This protocol outlines the general steps for using the synthesized probe to detect thiols in a sample.
Materials:
-
Synthesized fluorescein-BBE probe precursor stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thiol standards (e.g., Cysteine, Glutathione)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of thiol standard solutions of known concentrations in PBS buffer.
-
Prepare a working solution of the fluorescein-BBE probe by diluting the stock solution in PBS buffer to a final concentration of 10 µM.
-
In a 96-well microplate, add 100 µL of the probe working solution to each well.
-
Add 100 µL of the thiol standard solutions or the sample solution to the respective wells.
-
Incubate the microplate at 37°C for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 520 nm.
-
Construct a calibration curve by plotting the fluorescence intensity against the thiol concentration.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence readings from the calibration curve.
Visualizations
Caption: Proposed reaction pathway for the synthesis of a thiol-reactive fluorescent probe.
Caption: Experimental workflow for probe synthesis and thiol detection.
Caption: Proposed signaling pathway for thiol detection.
Application Notes and Protocols for High-Yield Synthesis of 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-bromoethoxy)benzene is a valuable bifunctional building block in organic synthesis, particularly in the construction of macrocycles, polymers, and as a linker in drug discovery. Its synthesis is typically achieved via a Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This protocol details a high-yield experimental setup for the synthesis of this compound from hydroquinone and an excess of 1,2-dibromoethane. The reaction proceeds by the deprotonation of hydroquinone with a base to form the diphenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction.[3] The use of a suitable base and solvent system is crucial for achieving a high yield and purity.
Materials and Methods
Reagents and Solvents
-
Hydroquinone (C₆H₆O₂)
-
1,2-Dibromoethane (BrCH₂CH₂Br)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and recrystallization)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Experimental Protocol
A detailed protocol for the synthesis of this compound is provided below.
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add hydroquinone and anhydrous potassium carbonate.
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the diphenoxide salt.
-
Heat the reaction mixture to the specified temperature.
-
Slowly add 1,2-dibromoethane via the dropping funnel to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction to proceed under reflux for the specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes, then collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water to remove any remaining inorganic salts.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound as a white solid.[4]
-
Data Presentation
The following table summarizes the quantitative data for the high-yield synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Hydroquinone | 1.0 eq |
| 1,2-Dibromoethane | 4.0 eq |
| Potassium Carbonate | 2.5 eq |
| Solvent | |
| Anhydrous DMF | 10 mL per gram of hydroquinone |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 12-16 hours |
| Purification | |
| Recrystallization Solvent | Ethyl acetate/Hexane |
| Expected Yield | |
| Yield | 85-95% |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-bromoethoxy)benzene is a versatile difunctional building block suitable for the synthesis of various organic materials, including liquid crystals. Its central phenoxy core, extended by two bromoethoxy arms, provides a rigid scaffold that can be further elaborated to generate molecules with the requisite anisotropy for mesophase formation. The terminal bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, making this compound an ideal precursor for synthesizing liquid crystals with ether or ester linkages. This document outlines detailed protocols for the synthesis of a homologous series of rod-like liquid crystals derived from this compound.
The synthetic strategy involves a Williamson ether synthesis, reacting this compound with a series of 4-alkoxyphenols. This approach allows for the systematic variation of the terminal alkyl chain length, a common method for tuning the mesomorphic properties of liquid crystals. These materials are of interest for applications in displays, sensors, and other advanced optical technologies.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 324.01 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystals | --INVALID-LINK-- |
| Melting Point | 72-73 °C | --INVALID-LINK-- |
| CAS Number | 5471-84-1 | --INVALID-LINK-- |
Synthetic Pathway
The overall synthetic scheme involves a one-step Williamson ether synthesis to produce the target liquid crystals, LC-n , where 'n' represents the number of carbon atoms in the terminal alkoxy chain.
Caption: Synthetic route to the target liquid crystals (LC-n).
Experimental Protocols
Protocol 1: Synthesis of Target Liquid Crystals (LC-n) via Williamson Ether Synthesis
This protocol details the synthesis of a homologous series of liquid crystals by reacting this compound with various 4-alkoxyphenols.
Materials:
-
This compound
-
4-Alkoxyphenol (e.g., 4-butoxyphenol, 4-hexyloxyphenol, 4-octyloxyphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the corresponding 4-alkoxyphenol (2.2 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with deionized water followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield the pure liquid crystalline compound.
Protocol 2: Characterization of Liquid Crystalline Properties
This protocol describes the characterization of the synthesized compounds to determine their mesomorphic properties.
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the synthesized liquid crystal into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected clearing point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample at a rate of 10 °C/min to a temperature below its lowest expected transition temperature.
-
Perform a second heating and cooling cycle to ensure the removal of any thermal history.
-
Determine the phase transition temperatures from the peaks in the thermogram.
B. Polarizing Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase.
-
Cool the sample slowly (e.g., 1-2 °C/min) while observing the texture through the polarizing microscope.
-
Identify the different liquid crystalline phases by their characteristic optical textures.
-
Record the temperatures at which phase transitions occur and compare them with the DSC data.
Hypothetical Phase Transition Data
The following table presents hypothetical phase transition temperatures for the synthesized liquid crystal series (LC-n), based on typical values for similar calamitic liquid crystals.
| Compound | n | Cr → N/Sm (°C) | N/Sm → I (°C) | Mesophase Range (°C) |
| LC-4 | 4 | 85 | 110 | 25 |
| LC-6 | 6 | 78 | 125 | 47 |
| LC-8 | 8 | 72 | 132 | 60 |
Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic
Experimental Workflow Diagram
Caption: Workflow for synthesis and characterization of LC-n.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of novel liquid crystalline materials. The Williamson ether synthesis provides a robust and high-yielding route to a variety of calamitic liquid crystals with tunable properties. The protocols outlined in this document offer a comprehensive guide for researchers interested in exploring the synthesis and characterization of such materials for various technological applications. The ability to systematically modify the terminal alkyl chains allows for fine-tuning of the mesomorphic behavior, making this a promising system for structure-property relationship studies.
Troubleshooting & Optimization
Optimizing reaction conditions for 1,4-Bis(2-bromoethoxy)benzene synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(2-bromoethoxy)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a successful synthesis.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. This guide addresses prevalent problems in a question-and-answer format to help you navigate these challenges.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation of Hydroquinone: Hydroquinone has two hydroxyl groups that need to be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient stoichiometric amounts, a significant portion of the hydroquinone will remain unreacted.
-
Side Reactions: The primary competing reaction is the elimination (E2) of HBr from 1,2-dibromoethane to form vinyl bromide, especially at higher temperatures. Another possibility is the reaction of the mono-substituted intermediate with another phenoxide, leading to polymeric byproducts.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Polar aprotic solvents are generally preferred to solvate the cation of the phenoxide, thus enhancing the nucleophilicity of the phenoxide anion.
-
Mono-alkylation: A significant side product can be 1-(2-bromoethoxy)-4-hydroxybenzene if the stoichiometry is not carefully controlled or if the reaction is not driven to completion.
Q2: I am observing the formation of a significant amount of a mono-substituted byproduct, 1-(2-bromoethoxy)-4-hydroxybenzene. How can I favor the formation of the desired di-substituted product?
A2: To promote the formation of this compound, consider the following strategies:
-
Stoichiometry: Use a molar excess of 1,2-dibromoethane. A common ratio is 1 equivalent of hydroquinone to 2.2-3.0 equivalents of 1,2-dibromoethane.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the second alkylation to occur. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base: Use at least two equivalents of a suitable base to ensure complete deprotonation of both hydroxyl groups of hydroquinone.
Q3: My final product is difficult to purify and appears to contain polymeric material. What is the cause and how can it be avoided?
A3: The formation of polymeric byproducts can occur if the newly formed ether linkage on one side of the molecule reacts with another hydroquinone molecule. This is more likely if there is an excess of hydroquinone or if the reaction conditions favor intermolecular reactions.
-
Controlled Addition: Add the hydroquinone solution slowly to the reaction mixture containing the base and 1,2-dibromoethane. This maintains a low concentration of the phenoxide and favors the intramolecular reaction.
-
Solvent Choice: A solvent that effectively solvates the reactants can help to minimize intermolecular interactions.
Q4: What is the best method to purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product.
-
Solvent Selection: A mixed solvent system is often ideal. For instance, dissolving the crude product in a hot solvent in which it is soluble (e.g., chloroform or dichloromethane) and then adding a solvent in which it is less soluble (e.g., methanol or hexane) upon cooling can yield pure crystals. A common recrystallization solvent is a mixture of methanol and chloroform.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a Williamson ether synthesis, which involves the reaction of hydroquinone with an excess of 1,2-dibromoethane in the presence of a base.
Q2: Which bases are most effective for this synthesis?
A2: Strong bases are required to deprotonate the phenolic hydroxyl groups of hydroquinone. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base can influence the reaction rate and yield.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally preferred as they can accelerate Sₙ2 reactions. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are effective choices.
Q4: Can Phase-Transfer Catalysis (PTC) be used to improve the reaction?
A4: Yes, Phase-Transfer Catalysis can be beneficial, especially when using a biphasic system (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs. This can lead to milder reaction conditions and improved yields.
Q5: What are the typical reaction temperatures and times?
A5: The reaction temperature typically ranges from room temperature to 100°C, depending on the solvent and base used. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC to determine the optimal reaction time.
Data Presentation: Comparison of Reaction Conditions
While specific comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, the following table summarizes typical conditions and expected outcomes based on the principles of Williamson ether synthesis and related preparations.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ | DMF | 80 - 100 | 12 - 24 | 70 - 85 | A common and effective combination. Requires anhydrous conditions. |
| NaH | THF/DMF | 25 - 60 | 6 - 12 | 75 - 90 | Highly effective but requires careful handling due to the reactivity of NaH. |
| KOH | DMSO | 60 - 80 | 8 - 16 | 65 - 80 | A strong base that can be effective, but may promote elimination side reactions at higher temperatures. |
| NaOH (aq) / PTC | Toluene | 80 - 100 | 6 - 12 | 70 - 85 | Phase-transfer catalysis allows for the use of aqueous base, which can be more convenient and cost-effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate in DMF
Materials:
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Hydroquinone
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1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Chloroform
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Methanol
-
Deionized Water
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Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Slowly add 1,2-dibromoethane (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 22 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).
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Combine the organic layers and wash with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a hot mixture of methanol and chloroform.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Synthesis of 1,4-Bis(2-bromoethoxy)benzene
Welcome to the technical support center for the synthesis of 1,4-Bis(2-bromoethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from hydroquinone and 1,2-dibromoethane is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The process involves the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane and displacing the bromide leaving group. This occurs sequentially for both hydroxyl groups of the hydroquinone.
Q2: What are the most critical parameters to control for maximizing the yield?
To maximize the yield of the desired disubstituted product, several parameters are critical:
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Stoichiometry: An excess of the alkylating agent, 1,2-dibromoethane, is crucial to drive the reaction towards disubstitution and minimize the formation of the mono-substituted byproduct.
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Base Selection: A strong enough base is required to fully deprotonate the phenolic hydroxyl groups of hydroquinone. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). The choice of base can influence the reaction rate and selectivity.
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[2]
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Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination or polymerization. A typical temperature range for this synthesis is between 50-100 °C.[2]
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Reaction Time: Sufficient reaction time is necessary for the second etherification to occur. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q3: What are the common side products, and how can their formation be minimized?
The most common side products in this synthesis are:
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1-(2-Bromoethoxy)-4-hydroxybenzene (Mono-substituted product): This forms when only one of the hydroxyl groups of hydroquinone reacts. To minimize its formation, use a molar excess of 1,2-dibromoethane and ensure a sufficient reaction time and temperature to promote the second substitution.
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Polymeric byproducts: These can form through intermolecular reactions, especially at high concentrations of reactants. Using a more dilute solution can help to minimize polymerization.
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Elimination products: Although less common with primary halides like 1,2-dibromoethane, at higher temperatures, the base can induce elimination to form vinyl bromide. Using a moderate reaction temperature can help to avoid this.
Q4: What are the recommended purification methods for this compound?
Purification can typically be achieved through a combination of techniques:
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Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the base and other water-soluble impurities. This usually involves washing the organic layer with water and brine.
-
Column Chromatography: This is a very effective method for separating the desired disubstituted product from the mono-substituted byproduct and any unreacted starting materials. A common eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product. Suitable solvent systems for recrystallization include ethanol, or a mixture of chloroform and methanol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of hydroquinone. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature too low. 4. Deactivated catalyst (if using phase-transfer catalysis). | 1. Use a stronger base (e.g., NaH) or ensure the base is anhydrous and of good quality. 2. Consider using 1,2-diiodoethane, which is more reactive, though more expensive. 3. Gradually increase the reaction temperature, monitoring for side product formation by TLC. 4. Use a fresh batch of the phase-transfer catalyst. |
| High proportion of mono-substituted product | 1. Insufficient amount of 1,2-dibromoethane. 2. Short reaction time. 3. Reaction temperature too low. | 1. Increase the molar ratio of 1,2-dibromoethane to hydroquinone (e.g., 3:1 or higher). 2. Extend the reaction time and monitor the disappearance of the mono-substituted product by TLC. 3. Increase the reaction temperature to facilitate the second substitution. |
| Formation of a significant amount of polymer | 1. High concentration of reactants. | 1. Perform the reaction under more dilute conditions by increasing the amount of solvent. |
| Product is difficult to purify from starting materials/byproducts | 1. Inefficient separation during work-up or chromatography. 2. Inappropriate solvent system for recrystallization. | 1. Optimize the eluent system for column chromatography by testing different solvent polarities with TLC. 2. Screen a variety of solvents or solvent mixtures for recrystallization to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
| Parameter | Condition A (Conventional) | Condition B (Phase-Transfer Catalysis) | Expected Outcome |
| Base | K₂CO₃ (solid) | NaOH (aqueous) | PTC allows the use of inexpensive inorganic bases. |
| Solvent | DMF or Acetonitrile | Toluene or Dichloromethane | PTC enables the use of less polar, non-polar, or even no solvent. |
| Catalyst | None | Quaternary ammonium salt (e.g., TBAB) | PTC can significantly increase the reaction rate. |
| Temperature | 80-100 °C | 50-80 °C | Milder reaction conditions can be employed with PTC. |
| Yield | Moderate to Good | Good to Excellent | PTC often leads to higher yields and purer products.[3] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (3.0 eq) to dry dimethylformamide (DMF).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
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Reaction Setup: To a round-bottom flask, add hydroquinone (1.0 eq), 1,2-dibromoethane (3.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene.
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Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise.
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Reaction: Heat the biphasic mixture to 70-80 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
Technical Support Center: Synthesis of 1,4-Bis(2-bromoethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 1,4-Bis(2-bromoethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, hydroquinone is deprotonated to form a diphenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions include the formation of the mono-substituted intermediate, 1-(2-bromoethoxy)-4-hydroxybenzene, and potential polymerization of the starting materials. Additionally, elimination reactions (E2) can compete with the desired substitution (SN2), though this is less common with primary halides like 1,2-dibromoethane. Under certain conditions, C-alkylation of the aromatic ring can occur, where the alkyl group attaches directly to a carbon on the benzene ring instead of the oxygen atom.
Q3: How can I minimize the formation of the mono-substituted byproduct?
To favor the formation of the desired disubstituted product, it is crucial to use a molar excess of the alkylating agent, 1,2-dibromoethane. Using appropriate stoichiometry and ensuring a homogenous reaction mixture can also help drive the reaction to completion.
Q4: What is the risk of polymerization and how can it be avoided?
Polymerization can occur if the phenoxide end of a mono-substituted intermediate attacks another molecule of 1,2-dibromoethane, leading to the formation of poly(p-phenylene oxide) chains. Using a large excess of 1,2-dibromoethane can help to minimize this by increasing the probability that the second phenolic oxygen will react with a fresh molecule of the alkylating agent rather than a growing polymer chain.
Q5: What are the recommended purification techniques for the final product?
The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities, while column chromatography is better suited for separating the desired product from significant amounts of the mono-substituted intermediate or other byproducts with different polarities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete deprotonation of hydroquinone. - Insufficient reaction temperature or time. - Deactivation of the nucleophile or alkylating agent. | - Ensure the use of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) and anhydrous conditions for complete phenoxide formation. - Optimize reaction temperature and time based on literature for similar Williamson ether syntheses (e.g., reflux in a suitable solvent). Monitor reaction progress using Thin Layer Chromatography (TLC). - Use fresh, high-purity reagents. |
| Presence of a Significant Amount of Mono-substituted Product | - Insufficient amount of 1,2-dibromoethane. - Poor mixing or heterogeneous reaction conditions. | - Increase the molar excess of 1,2-dibromoethane. - Ensure efficient stirring and consider using a phase-transfer catalyst to improve the homogeneity of the reaction, especially in biphasic systems. |
| Formation of Polymeric Byproducts | - Near-stoichiometric amounts of reactants. - Prolonged reaction times at high temperatures. | - Use a significant excess of 1,2-dibromoethane. - Monitor the reaction closely and stop it once the desired product is maximized, as determined by TLC analysis. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Incorrect recrystallization solvent. | - Purify the crude product using column chromatography to remove impurities before attempting recrystallization. - Perform a systematic solvent screen to find a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. |
| Discolored Product (e.g., brown or yellow) | - Oxidation of hydroquinone or phenoxide intermediates. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - During workup, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to remove colored oxidation byproducts. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for similar Williamson ether syntheses.
Materials:
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Hydroquinone
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1,2-Dibromoethane
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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N,N-Dimethylformamide (DMF), anhydrous
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Deionized water
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Ethyl acetate
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Brine
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone and anhydrous DMF under an inert atmosphere.
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Add potassium carbonate (or carefully add sodium hydride in portions).
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the diphenoxide.
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Add a significant excess of 1,2-dibromoethane to the reaction mixture.
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Heat the reaction mixture to 80-100°C and maintain it at this temperature, monitoring the progress by TLC.
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After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
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Separate the organic layer, and wash it sequentially with deionized water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization
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Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
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If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly.
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Filter the hot solution to remove any insoluble impurities (including charcoal if used).
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
| Parameter | Typical Reaction Conditions | Expected Outcome |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Formation of the diphenoxide nucleophile |
| Alkylating Agent | 1,2-Dibromoethane (in excess) | SN2 substitution on the phenoxide |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Provides a suitable medium for the reaction |
| Temperature | 80 - 100 °C | Affects reaction rate and side reactions |
| Reaction Time | 4 - 24 hours | Varies depending on specific conditions |
| Yield | 70-85% (based on similar syntheses) | Varies with reaction optimization |
Visualizations
Purification of crude 1,4-Bis(2-bromoethoxy)benzene by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1,4-Bis(2-bromoethoxy)benzene by recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 5471-84-1 |
| Molecular Formula | C₁₀H₁₂Br₂O₂ |
| Molecular Weight | 324.01 g/mol |
| Melting Point | 114 °C[1] |
| Appearance | Off-white to white solid |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the Williamson ether synthesis, reacting hydroquinone with a large excess of 1,2-dibromoethane in the presence of a base, such as sodium hydroxide or potassium carbonate.
Q2: What are the likely impurities in crude this compound?
A2: Based on the typical synthesis, potential impurities include:
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Unreacted starting materials: Hydroquinone and 1,2-dibromoethane.
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Mono-substituted byproduct: 4-(2-bromoethoxy)phenol.
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Polymeric byproducts: From multiple etherification reactions.
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Inorganic salts: From the base used in the reaction (e.g., NaBr, KBr).
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: Due to the aromatic diether structure with bromoalkyl chains, a solvent system that balances polarity is a good starting point. A mixed solvent system, such as ethanol/water or a hydrocarbon/polar aprotic solvent mixture (e.g., hexane/ethyl acetate or toluene/acetone), is likely to be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: How can I remove colored impurities from my crude product?
A4: If your crude product is colored, this may be due to the presence of oxidized impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent was used. | - Test the solubility of a small amount of your crude product in various solvents to find a more suitable one. - Gradually add more hot solvent until the solid dissolves. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated, and the compound's melting point is lower than the solution temperature. - The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil, and then add more of the primary solvent to decrease the saturation. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent at low temperatures. | - Boil off some of the solvent to increase the concentration of the product and then allow it to cool again. - If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble) dropwise to the hot solution until turbidity persists, then clarify with a few drops of the primary solvent before cooling. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| The yield of purified product is low. | - Too much solvent was used during recrystallization. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - Minimize the amount of cold solvent used to wash the crystals. - Pre-heat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely. |
| The purified product has a low melting point or a broad melting range. | - The product is still impure. - The product is wet with residual solvent. | - Perform a second recrystallization. - Ensure the crystals are completely dry by leaving them under vacuum for an extended period. |
Experimental Protocols
1. Single-Solvent Recrystallization Protocol (Example with Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
2. Mixed-Solvent Recrystallization Protocol (Example with Ethanol/Water)
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Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint cloudiness (turbidity) persists.
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Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a saturated solution at the boiling point.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Visual Guides
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Column chromatography protocol for purifying 1,4-Bis(2-bromoethoxy)benzene
This technical support center provides a comprehensive guide for the purification of 1,4-Bis(2-bromoethoxy)benzene using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and a list of frequently asked questions to assist researchers, scientists, and drug development professionals.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound from a crude reaction mixture, typically containing unreacted starting materials such as hydroquinone and 1-(2-bromoethoxy)-4-hydroxybenzene (the mono-substituted intermediate), as well as other byproducts.
Objective: To isolate this compound with high purity.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Dichloromethane or Toluene (for sample loading)
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Glass chromatography column
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Sand (acid-washed)
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
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Rotary evaporator
Methodology
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3.
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Prepare several eluent mixtures with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20% ethyl acetate).
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Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.
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Spot the dissolved crude mixture onto a TLC plate.
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Develop the TLC plates in the different eluent mixtures.
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Visualize the spots under a UV lamp. The product is expected to be less polar than the mono-substituted intermediate and significantly less polar than hydroquinone.
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Select the solvent system that provides the best separation and the target Rf value for the product. For instance, a starting point could be 10% ethyl acetate in hexane.[1][2]
2. Column Preparation (Slurry Method):
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Securely clamp the chromatography column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
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Add a thin layer (approx. 1 cm) of sand over the plug.[3]
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 5% ethyl acetate in hexane). The weight of the silica gel should be about 30-50 times the weight of the crude sample.[3]
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Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
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Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. The column should never be allowed to run dry.[3]
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Once the silica gel has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
There are two primary methods for loading the sample onto the column:
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Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or toluene. Using a pipette, carefully apply this solution to the top of the silica gel bed.
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Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. This method is often preferred as it can lead to better separation.[4]
4. Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
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Begin eluting the column with the least polar solvent system determined from your TLC analysis (e.g., 5% ethyl acetate in hexane).
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Collect the eluate in fractions (e.g., 10-20 mL per fraction) using test tubes or flasks.
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Monitor the collected fractions by TLC to track the elution of the compounds.
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Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate (e.g., to 10%, then 15%). This will help to elute the compounds in order of increasing polarity.
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The expected elution order is: non-polar impurities, followed by this compound, then the mono-substituted intermediate, and finally any unreacted hydroquinone (which may require a much more polar eluent).
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Combine the fractions that contain the pure product, as determined by TLC.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation: Elution Protocol Summary
| Step | Mobile Phase (Ethyl Acetate in Hexane) | Compound Eluting | Monitoring Method |
| Equilibration | 5% | - | - |
| Initial Elution | 5-10% | Non-polar impurities | TLC |
| Product Elution | 10-20% (adjust based on TLC) | This compound | TLC |
| Impurity Elution | 20-40% | Mono-substituted intermediate, other byproducts | TLC |
| Column Wash | 50-100% | Highly polar impurities (e.g., hydroquinone) | TLC |
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
Troubleshooting Guide
Q1: The product is not eluting from the column, even after increasing the solvent polarity.
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Possible Cause: The solvent system may still be too non-polar. The polarity of silica gel can also vary between batches.
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Solution: Continue to increase the polarity of the eluent gradually. If the product still does not elute with a high concentration of ethyl acetate, a more polar solvent like methanol can be added in small percentages (e.g., 1-2%) to the eluent. However, be aware that methanol can sometimes dissolve some of the silica gel. A "methanol purge" at the end of the chromatography can be used to elute all remaining compounds from the column.[5]
Q2: The separation between the desired product and an impurity is poor.
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Possible Cause: The chosen solvent system may not be optimal for separating compounds with similar polarities.
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Solution:
-
Optimize the Eluent: Conduct more detailed TLC experiments with small increments in solvent polarity (e.g., 8%, 10%, 12% ethyl acetate). Sometimes, a less polar eluent run over a longer period can provide better separation.
-
Use a Different Solvent System: Consider trying a different solvent system, such as dichloromethane in hexane, which can offer different selectivity.
-
Column Dimensions: Use a longer, narrower column for a more efficient separation.
-
Q3: The product is eluting as a broad or tailing band.
-
Possible Cause 1: The crude sample was overloaded on the column.
-
Solution 1: Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1.[3]
-
Possible Cause 2: The sample was not loaded in a concentrated band.
-
Solution 2: When wet-loading, dissolve the sample in the absolute minimum volume of solvent. If solubility is an issue in the eluent, use a slightly more polar solvent like dichloromethane, but use as little as possible. Dry loading is often the best solution for this problem.[4]
-
Possible Cause 3: The bromoethoxy groups may be interacting with the acidic silica gel.
-
Solution 3: While alkyl bromides are generally stable on silica gel, highly sensitive compounds can sometimes benefit from deactivating the silica.[4][6] This can be done by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%).
Q4: The collected fractions are pure by TLC, but the final yield is low.
-
Possible Cause 1: The product may have degraded on the silica gel.
-
Solution 1: Test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot streaks, degradation may be occurring. Consider using deactivated silica gel or an alternative stationary phase like alumina.[4]
-
Possible Cause 2: Incomplete elution from the column.
-
Solution 2: After it appears all the product has eluted, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and check this eluate for any remaining product by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
-
A: Silica gel is the most commonly used and effective stationary phase for compounds of moderate polarity like this compound.
Q2: How do I visualize the spots on the TLC plate?
-
A: this compound contains a benzene ring and should be visible under a UV lamp at 254 nm.
Q3: My crude product is not very soluble in hexane. How should I load it onto the column?
-
A: Dissolve your crude product in a minimal amount of a stronger, yet still volatile solvent such as dichloromethane or toluene. Alternatively, and for best results, use the dry loading method described in the protocol.
Q4: What are the most common impurities I should be trying to separate?
-
A: The most common impurities from a typical synthesis using hydroquinone and 1,2-dibromoethane are unreacted hydroquinone (very polar), the mono-substituted intermediate 1-(2-bromoethoxy)-4-hydroxybenzene (more polar than the product), and any excess 1,2-dibromoethane (non-polar).
Q5: Can I use a different solvent system besides hexane and ethyl acetate?
-
A: Yes, other solvent systems can be used. A common alternative is a gradient of dichloromethane in hexane. The choice of solvent system should always be guided by preliminary TLC experiments to ensure optimal separation.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting column chromatography problems.
References
Preventing polymerization during 1,4-Bis(2-bromoethoxy)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 1,4-Bis(2-bromoethoxy)benzene.
Troubleshooting Guide: Polymerization Issues
Unwanted polymerization is a common challenge during the synthesis of this compound, leading to decreased yield and purification difficulties. The following guide outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies | - High reaction temperature promoting side reactions.- Presence of radical-initiating impurities.- Incorrect stoichiometry leading to reactive intermediates.- Lack of a polymerization inhibitor. | - Maintain strict temperature control, ideally below 80°C.- Use purified, peroxide-free solvents and reagents.- Carefully control the addition rate of reagents.- Add a suitable radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. |
| Product polymerizes during workup or extraction | - Removal of a soluble inhibitor during washing steps.- pH changes that catalyze polymerization.- Localized heating during solvent removal. | - Add a small amount of a water-insoluble inhibitor (e.g., BHT) to the organic phase before extraction.- Buffer aqueous solutions to maintain a neutral or slightly acidic pH.- Use a rotary evaporator with controlled temperature and vacuum; avoid heating the flask to dryness. |
| Low yield of desired product with significant high-molecular-weight residue | - Competing polymerization reaction is the main pathway.- Inefficient phase-transfer catalysis leading to side reactions. | - Optimize the amount and type of polymerization inhibitor.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Select an appropriate phase-transfer catalyst and optimize its concentration. |
| Product discoloration (yellowing or browning) | - Oxidation of hydroquinone starting material or product.- Thermal degradation at high temperatures. | - Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.- Avoid excessive heating and prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of polymerization during the synthesis of this compound?
A1: Polymerization can occur through a few potential pathways. One possibility is a Williamson ether synthesis-type side reaction where the ethoxy group of one molecule reacts with the bromo group of another, leading to the formation of oligomers or polymers. Additionally, under certain conditions, radical polymerization could be initiated by impurities or high temperatures.
Q2: What are the most effective polymerization inhibitors for this synthesis?
A2: Radical inhibitors are commonly used to prevent unwanted polymerization. Butylated hydroxytoluene (BHT) and hydroquinone are effective choices. They work by scavenging free radicals that can initiate polymerization. The choice of inhibitor may depend on the specific reaction conditions and the ease of removal during purification.
Q3: Can the choice of base influence the extent of polymerization?
A3: Yes, the base can play a crucial role. Stronger bases might promote side reactions and polymerization. It is important to use the appropriate amount of a suitable base, such as potassium carbonate or sodium hydroxide, to deprotonate the hydroquinone without causing degradation or unwanted side reactions.
Q4: How can I monitor the reaction to detect the onset of polymerization?
A4: An increase in the viscosity of the reaction mixture is a primary indicator of polymerization. Regular monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help ensure the reaction is proceeding as expected and can reveal the formation of side products, which may appear as streaks or spots with low mobility.
Q5: Is it possible to reverse polymerization if it occurs?
A5: Depolymerization is generally difficult and often not practical for this type of polymer. The focus should be on prevention rather than reversal. If polymerization does occur, isolating the desired monomer from the polymeric material can be challenging and will likely result in a significantly lower yield.
Experimental Protocol: Synthesis of this compound with Polymerization Prevention
This protocol outlines a method for the synthesis of this compound using phase-transfer catalysis, incorporating steps to minimize polymerization.
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
Butylated hydroxytoluene (BHT)
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydroquinone (1.0 eq), potassium carbonate (2.5 eq), tetrabutylammonium bromide (0.1 eq), and a catalytic amount of BHT (0.01 eq) in toluene.
-
Reagent Addition: Heat the mixture to 70-80°C with vigorous stirring. Slowly add 1,2-dibromoethane (2.2 eq) to the reaction mixture over 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at 70-80°C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (not exceeding 50°C).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.
Visualizing Polymerization Prevention
The following diagrams illustrate the potential polymerization pathway and the role of inhibitors.
Caption: Logical flow of potential polymerization and its prevention.
Caption: Experimental workflow for minimizing polymerization.
Troubleshooting low yield in Williamson ether synthesis of diether compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Williamson ether synthesis of diether compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in the Williamson ether synthesis of a diether from a diol?
A1: The most critical factors include:
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can consume the strong base and hydrolyze the alkyl halide.
-
Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the diol to form the dialkoxide. Sodium hydride (NaH) is a common choice.
-
Alkyl Halide Reactivity: Primary alkyl halides are ideal for this S\textsubscript{N}2 reaction. Secondary and tertiary alkyl halides are more prone to E2 elimination, a competing side reaction that forms alkenes and significantly reduces the ether yield.[1][2]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[1] They effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[3]
-
Stoichiometry: Precise control of the stoichiometry of the diol, base, and alkylating agent is essential to minimize the formation of mono-ether byproducts and unreacted starting materials.
-
Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also favor the E2 elimination side reaction. A typical temperature range is 50-100 °C.[1][3]
Q2: What are the common side reactions in the Williamson ether synthesis of diethers, and how can they be minimized?
A2: The most common side reactions are:
-
E2 Elimination: This is a major competing reaction, especially with secondary or sterically hindered primary alkyl halides, leading to the formation of an alkene byproduct.[1] To minimize this, use a primary alkyl halide and a less sterically hindered alkoxide. Lowering the reaction temperature can also favor the S\textsubscript{N}2 reaction over E2 elimination.
-
C-Alkylation: When using phenoxides (from dihydroxy aromatic compounds), alkylation can occur on the aromatic ring in addition to the desired O-alkylation. The choice of solvent can influence this, with polar aprotic solvents generally favoring O-alkylation.
-
Formation of Mono-ether: Incomplete reaction or incorrect stoichiometry can lead to the formation of a significant amount of the mono-ether byproduct where only one of the hydroxyl groups of the diol has reacted. Using a sufficient excess of the alkylating agent and ensuring complete deprotonation of the diol can help to drive the reaction to completion.
Q3: Can phase-transfer catalysis (PTC) be used to improve the yield of diether synthesis?
A3: Yes, phase-transfer catalysis is an effective technique for improving the yield and reaction conditions of Williamson ether synthesis for diethers. PTC allows the reaction to be carried out under milder, heterogeneous conditions, often using aqueous solutions of strong bases like sodium hydroxide, thus avoiding the need for anhydrous solvents and strong, moisture-sensitive bases like NaH.[4][5] This method can lead to faster reaction rates, higher yields, and fewer byproducts.[5][6]
Troubleshooting Guide for Low Yield
Q: My Williamson ether synthesis of a diether compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in diether synthesis can stem from several issues. Follow this step-by-step guide to identify and resolve the problem.
Diagram: Troubleshooting Workflow for Low Yield in Diether Synthesis
Caption: A logical workflow for troubleshooting low yields.
1. Verify Reagent Purity and Anhydrous Conditions
-
Issue: The presence of water is a common cause of low yield as it reacts with the strong base. Impurities in the starting diol or alkyl halide can also lead to side reactions.
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled, anhydrous solvents.
-
Ensure the purity of your diol and alkyl halide. If necessary, purify them before the reaction.
-
If using a solid base like NaH, ensure it has not been deactivated by improper storage.
-
2. Evaluate Reaction Conditions
-
Issue: Suboptimal temperature, reaction time, or stoichiometry can lead to incomplete reactions or the formation of byproducts.
-
Solution:
-
Temperature: Start with a lower temperature (around 50 °C) and gradually increase it while monitoring the reaction progress by TLC.[3] High temperatures can promote elimination.
-
Reaction Time: The reaction time can vary from 1 to 8 hours.[1] Monitor the reaction by TLC to determine the optimal time.
-
Stoichiometry: For a diether from a diol, ensure you are using at least two equivalents of the base and two equivalents of the alkyl halide per equivalent of the diol.
-
3. Analyze for Side Products
-
Issue: The presence of significant amounts of an alkene or mono-ether byproduct indicates that side reactions are dominating.
-
Solution:
-
Alkene Formation (E2 Elimination): If you are using a secondary alkyl halide, switch to a primary one if possible. Also, consider using a less sterically hindered base. Lowering the reaction temperature is also beneficial.
-
Mono-ether Formation: This suggests an incomplete reaction. Ensure complete deprotonation of the diol by using a sufficiently strong base and appropriate stoichiometry. You may also need to increase the reaction time or temperature (while balancing the risk of elimination).
-
4. Consider Phase-Transfer Catalysis (PTC)
-
Issue: If you are still facing issues with low yield, especially with solubility or harsh reaction conditions, PTC can be a valuable alternative.
-
Solution: Introduce a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether. This allows the reaction to proceed in a two-phase system (e.g., aqueous NaOH and an organic solvent), often under milder conditions and with improved yields.[6][7]
Quantitative Data on Yield Improvement
| Method/Condition | Starting Materials | Product | Yield without Optimization | Yield with Optimization | Reference |
| Microwave-Enhanced Synthesis | Various alcohols and alkyl halides | Various ethers | 6-29% | 20-55% | [1] |
| Phase-Transfer Catalysis | Octanol and epichlorohydrin | Octylglycidyl ether | Not specified | 92.0% | [8] |
| Phase-Transfer Catalysis | Octadecanol and epichlorohydrin | Octadecylglycidyl ether | Not specified | 91.7% | [8] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Diether
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diol (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)
-
Primary alkyl halide (2.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the NaH to the flask.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the diol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.
-
Add the primary alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC. The reaction is typically complete within 2-8 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench it by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Diagram: Williamson Ether Synthesis Mechanism for Diethers
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
Identifying impurities in 1,4-Bis(2-bromoethoxy)benzene via NMR spectroscopy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on identifying impurities in 1,4-Bis(2-bromoethoxy)benzene using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a common NMR solvent like CDCl₃ are summarized in the table below. Note that exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A2: Common impurities in a sample of this compound often arise from the starting materials used in its synthesis, which is typically a Williamson ether synthesis. Potential impurities include:
-
1,4-Dihydroxybenzene (Hydroquinone): A starting material.
-
1,2-Dibromoethane: Another starting material.
-
Residual Solvent: Solvents used during the reaction or purification process.
-
Mono-substituted intermediate: 1-(2-Bromoethoxy)-4-hydroxybenzene.
-
Side-products from elimination reactions.
Q3: How can I confirm the presence of unreacted 1,4-dihydroxybenzene in my sample?
A3: Unreacted 1,4-dihydroxybenzene will show a characteristic singlet in the aromatic region of the ¹H NMR spectrum (around 6.8 ppm) and a broad singlet for the hydroxyl protons, the chemical shift of which can vary. In the ¹³C NMR spectrum, it will have two distinct signals for the aromatic carbons.
Q4: I see a singlet around 3.65 ppm in my ¹H NMR spectrum. What could this be?
A4: A singlet at approximately 3.65 ppm is characteristic of the four equivalent protons of 1,2-dibromoethane.[1][2] This indicates the presence of unreacted starting material. Due to the molecule's symmetry, all four protons are chemically equivalent and do not show spin-spin coupling.[1]
Q5: My aromatic region in the ¹H NMR looks more complex than a simple singlet. What could be the cause?
A5: A more complex aromatic region, such as the presence of doublets or multiplets, could indicate the presence of the mono-substituted intermediate, 1-(2-bromoethoxy)-4-hydroxybenzene. This intermediate lacks the symmetry of the final product, leading to more complex splitting patterns for the aromatic protons.
Troubleshooting Guide
Issue 1: Presence of starting materials in the final product.
-
Symptom: Signals corresponding to 1,4-dihydroxybenzene or 1,2-dibromoethane are observed in the ¹H or ¹³C NMR spectrum.
-
Troubleshooting Steps:
-
Confirm Identity: Compare the chemical shifts of the unknown peaks with the reference data in the tables below.
-
Improve Purification: If starting materials are present, the purification process (e.g., recrystallization, column chromatography) may need to be optimized. Consider using a different solvent system for recrystallization or a different eluent for chromatography.
-
Adjust Reaction Conditions: The presence of unreacted starting materials may indicate an incomplete reaction. Consider increasing the reaction time, temperature, or using a different base or solvent for the synthesis.
-
Issue 2: Broad peak observed in the ¹H NMR spectrum.
-
Symptom: A broad, exchangeable peak is present, often in the range of 4-6 ppm, but its position can vary.
-
Troubleshooting Steps:
-
Identify as -OH: This peak is likely due to the hydroxyl group of unreacted 1,4-dihydroxybenzene or the mono-substituted intermediate.
-
D₂O Exchange: To confirm, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The broad -OH peak should disappear or significantly decrease in intensity.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities.
| Compound | Structure | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| This compound | ~6.8 (s, 4H, Ar-H), ~4.3 (t, 4H, -O-CH₂-), ~3.6 (t, 4H, -CH₂-Br) | ~153 (Ar-C-O), ~115 (Ar-C-H), ~69 (-O-CH₂-), ~29 (-CH₂-Br) | |
| 1,4-Dihydroxybenzene | ~6.8 (s, 4H, Ar-H), ~4.5-5.5 (br s, 2H, -OH) | ~150 (Ar-C-OH), ~116 (Ar-C-H) | |
| 1,2-Dibromoethane | ~3.65 (s, 4H, -CH₂-Br)[1][2] | ~32 (-CH₂-Br)[3] | |
| 1-(2-Bromoethoxy)-4-hydroxybenzene | ~6.8 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~3.6 (t, 2H, -CH₂-Br), ~4.5-5.5 (br s, 1H, -OH) | ~152, ~150 (Ar-C-O), ~116, ~115 (Ar-C-H), ~70 (-O-CH₂-), ~30 (-CH₂-Br) |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Dissolve Sample: Accurately weigh 5-10 mg of the this compound sample.
-
Add Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Add Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., TMS, 1,4-bis(trimethylsilyl)benzene).[4]
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integration and Referencing: Integrate the peaks and reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
Visualizations
Caption: Workflow for identifying common impurities in this compound via ¹H NMR.
Caption: Decision diagram for confirming hydroxyl (-OH) impurities using D₂O exchange in NMR.
References
- 1. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1,2-Dibromoethane(106-93-4) 1H NMR spectrum [chemicalbook.com]
- 3. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. bipm.org [bipm.org]
Technical Support Center: Stoichiometric Control of Hydroquinone and 1,2-Dibromoethane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction between hydroquinone and 1,2-dibromoethane. The primary application of this reaction is the synthesis of 1,4-bis(2-bromoethoxy)benzene via a Williamson ether synthesis. Precise stoichiometric control is critical to maximize product yield and minimize side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary reaction between hydroquinone and 1,2-dibromoethane?
The reaction is a Williamson ether synthesis, where hydroquinone is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack the electrophilic 1,2-dibromoethane. Since hydroquinone has two hydroxyl groups and 1,2-dibromoethane has two leaving groups, the reaction can produce a mono-substituted intermediate and the desired di-substituted final product, this compound. Careful control of stoichiometry is essential.
Q2: My reaction yield is low. What are the common causes and how can I fix them?
Low yields can result from several factors. Refer to the troubleshooting workflow below. Key causes include:
-
Incomplete Deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate the hydroquinone. Consider using a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a 2:1 molar ratio to hydroquinone.
-
Side Reactions: The most common side reaction is E2 elimination, where the alkoxide acts as a base, leading to the formation of vinyl bromide from 1,2-dibromoethane.[1] Lowering the reaction temperature can favor the desired SN2 substitution over elimination.[1]
-
Polymerization: Using a large excess of 1,2-dibromoethane can lead to polymerization. It is often better to use a slight excess of the dibromoalkane to ensure complete reaction of the hydroquinone.
-
Poor Solubility: Ensure your chosen solvent can dissolve the hydroquinone, the base, and the resulting phenoxide. Polar aprotic solvents like DMF or acetonitrile are generally preferred.[1][2]
Q3: I am observing a significant amount of the mono-substituted product, 1-(2-bromoethoxy)-4-hydroxybenzene. How can I increase the yield of the di-substituted product?
This issue arises from incomplete reaction at the second hydroxyl group. To favor di-substitution:
-
Adjust Stoichiometry: Ensure at least two equivalents of base are used for every one equivalent of hydroquinone. Use a slight molar excess of 1,2-dibromoethane (e.g., 1:2.2 ratio of hydroquinone to 1,2-dibromoethane).
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately higher temperature (within the 50-100 °C range) can drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition.
Q4: What are the optimal reaction conditions for this synthesis?
Optimal conditions can vary, but a typical starting point is summarized in the table below. These parameters are based on general principles of the Williamson ether synthesis.[2][3]
Q5: How should I purify the crude product?
The primary methods are recrystallization and column chromatography.
-
Recrystallization: A good solvent for recrystallization will dissolve the product when hot but not when cold. Test solvents like ethanol, toluene, or mixtures such as hexane/ethyl acetate.[4]
-
Column Chromatography: For separating mixtures of the di-substituted product, mono-substituted product, and starting material, column chromatography on silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexane.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Recommended Value/Type | Rationale & Notes |
| Molar Ratio (Hydroquinone:1,2-Dibromoethane:Base) | 1 : 2.2 : 2.2 | A slight excess of the alkylating agent and base ensures complete di-substitution of the hydroquinone. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are preferred as they effectively solvate the cation, enhancing the nucleophilicity of the phenoxide.[1] |
| Base | K₂CO₃, NaH | Potassium carbonate is a common, moderately strong base. Sodium hydride is stronger but requires anhydrous conditions. |
| Temperature | 50 - 100 °C | Balances reaction rate with minimizing side reactions. Lower temperatures favor SN2 over E2 elimination.[1][2] |
| Reaction Time | 2 - 8 hours | Reaction progress should be monitored by TLC to determine the optimal time.[2] |
| Typical Yield | 50 - 95% | Yield is highly dependent on the purity of reagents and precise control of reaction conditions.[2] |
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from hydroquinone and 1,2-dibromoethane.
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel), Hexane, Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq) and anhydrous DMF.
-
Add Base: Add finely powdered potassium carbonate (2.2 eq) to the mixture.
-
Add Alkylating Agent: While stirring, add 1,2-dibromoethane (2.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the hydroquinone spot indicates completion.
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate (the crude product) should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove DMF and inorganic salts.
-
Extraction (Alternative to precipitation): Alternatively, the aqueous mixture can be extracted three times with dichloromethane. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, this compound. Confirm purity via TLC and melting point analysis.
Visual Guides
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Key stoichiometric relationships in the Williamson ether synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yields in the reaction.
References
Navigating the Synthesis of 1,4-Bis(2-bromoethoxy)benzene: A Technical Guide to Base Selection and Troubleshooting
Basingstoke, UK – The synthesis of 1,4-Bis(2-bromoethoxy)benzene, a key intermediate in the development of pharmaceuticals and advanced materials, is a process where the choice of base can significantly impact reaction efficiency and yield. This technical support guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting advice, and a comparative analysis of different bases to aid in the successful synthesis of this important compound.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting hydroquinone with 1,2-dibromoethane. The selection of an appropriate base is critical for the deprotonation of hydroquinone to form the more nucleophilic phenoxide, which then reacts with the alkyl halide. Common bases employed in this synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).
Frequently Asked Questions (FAQs)
Q1: Which base is recommended for the synthesis of this compound?
A1: The choice of base depends on factors such as desired reaction time, temperature, and solvent system. Anhydrous potassium carbonate (K₂CO₃) in a polar apathetic solvent like N,N-dimethylformamide (DMF) is a commonly used and effective base, offering good yields. Sodium hydroxide (NaOH) is a stronger base that can be used in solvents like ethanol, while sodium hydride (NaH), a very strong base, is typically used in anhydrous apathetic solvents like tetrahydrofuran (THF).
Q2: What are the common side reactions to be aware of during this synthesis?
A2: The primary side reactions include the formation of the mono-alkoxylated product (4-(2-bromoethoxy)phenol), and polymerization, where the phenoxide reacts with an already formed ether linkage. C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen atom, is also a possibility, though less common under typical Williamson ether synthesis conditions.
Q3: How can I minimize the formation of byproducts?
A3: To minimize mono-alkylation, ensure the use of at least two equivalents of the base and a slight excess of 1,2-dibromoethane. To reduce polymerization, maintaining a moderate reaction temperature and controlled addition of reagents can be beneficial. Using a high-boiling point solvent can help in maintaining a consistent temperature.
Q4: What is the role of a phase-transfer catalyst in this reaction?
A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be employed, particularly when using a two-phase system (e.g., aqueous NaOH and an organic solvent). The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of hydroquinone. 2. Insufficient reaction time or temperature. 3. Deactivated alkyl halide. 4. Presence of water in the reaction mixture (especially with NaH). | 1. Use a stronger base or ensure the base is of high quality and anhydrous. 2. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. 3. Use fresh 1,2-dibromoethane. 4. Ensure all reagents and solvents are thoroughly dried, especially when using water-sensitive bases like NaH. |
| Formation of Significant Amounts of Mono-alkoxylated Product | 1. Insufficient amount of base. 2. Stoichiometric imbalance of reactants. | 1. Use at least two equivalents of the base to ensure complete deprotonation of both hydroxyl groups of hydroquinone. 2. Use a slight excess of 1,2-dibromoethane. |
| Presence of Polymeric Byproducts | 1. High reaction temperature. 2. High concentration of reactants. | 1. Maintain a moderate and consistent reaction temperature. 2. Consider a more dilute reaction mixture or slow, controlled addition of the alkyl halide. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Utilize column chromatography for purification if simple recrystallization is insufficient. |
Comparative Data on Base Selection
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anhydrous K₂CO₃ | DMF | 100 | 22 | 71.7 | [Synthesis of a similar compound, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene] |
| NaOH | Ethanol | Reflux | 12 | Not specified | [Synthesis of 1,2-Bis(2-bromoethoxy)benzene] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)
This protocol is adapted from the synthesis of a similar compound and is expected to provide good results for this compound.
Materials:
-
Hydroquinone
-
1,2-dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydroquinone (1 equivalent), anhydrous K₂CO₃ (2.2 equivalents), and DMF.
-
Add 1,2-dibromoethane (2.2 equivalents) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 22 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water and stir for 20 minutes.
-
Extract the aqueous suspension with chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
Protocol 2: Synthesis using Sodium Hydroxide (NaOH)
This protocol is based on the synthesis of the ortho-isomer, 1,2-Bis(2-bromoethoxy)benzene, and can be adapted for the para-isomer.
Materials:
-
Hydroquinone
-
1,2-dibromoethane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve hydroquinone (1 equivalent) and sodium hydroxide (2 equivalents) in ethanol with stirring at 50°C for 2 hours.
-
Slowly add 1,2-dibromoethane (3 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Extract the residue with water and then with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent to yield the crude product, which can be further purified by recrystallization.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,4-Bis(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,4-Bis(2-bromoethoxy)benzene and related analogs. The data presented herein is essential for the structural elucidation and quality control of this important chemical intermediate.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the analogous compounds 1,4-diethoxybenzene and 1,4-bis(bromomethyl)benzene. These comparisons highlight the influence of the bromoethyl substituent on the magnetic environment of the protons and carbons.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic (Ar-H) | Methylene (-O-CH₂-) | Methylene (-CH₂-Br) / Methyl (-CH₃) |
| This compound (Predicted) | ~6.90 (s) | ~4.25 (t) | ~3.65 (t) |
| 1,4-Diethoxybenzene (Experimental) | 6.83 (s) | 3.98 (q) | 1.38 (t) |
| 1,4-Bis(bromomethyl)benzene (Experimental) | 7.37 (s) | - | 4.48 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Aromatic (Ar-C) | Aromatic (Ar-C-O) | Methylene (-O-CH₂-) | Methylene (-CH₂-Br) / Methyl (-CH₃) |
| This compound (Predicted) | ~116.0 | ~153.0 | ~68.0 | ~30.0 |
| 1,4-Diethoxybenzene (Experimental) | 115.4 | 153.1 | 63.7 | 15.0 |
| 1,4-Bis(bromomethyl)benzene (Experimental) | 129.6 | 138.1 | - | 33.0 |
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis
A standardized protocol ensures the reproducibility and quality of the acquired NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectra are typically recorded on a 400 MHz spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data is typically reported as: chemical shift (multiplicity, coupling constant(s), number of protons).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectra are typically recorded on the same spectrometer at a frequency of 100 MHz.
-
Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
-
Structural Assignment and NMR Correlation
The symmetry of this compound results in a simplified NMR spectrum. The para-substitution on the benzene ring leads to chemical equivalency of the aromatic protons and carbons. The following diagram illustrates the correlation between the chemical structure and its expected NMR signals.
Caption: Correlation of ¹H and ¹³C NMR signals with the structure of this compound.
Unveiling the Molecular Weight of 1,4-Bis(2-bromoethoxy)benzene: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for confirming the molecular weight of 1,4-Bis(2-bromoethoxy)benzene, a key intermediate in various synthetic pathways.
This document details an experimental protocol for the mass spectrometric analysis of this compound, presents a comparative analysis with alternative methods, and provides expected fragmentation patterns based on established principles and data from structurally related compounds.
Mass Spectrometry Analysis of this compound
Mass spectrometry stands as a premier technique for the precise determination of the molecular weight of organic compounds.[1] For this compound, with a chemical formula of C₁₀H₁₂Br₂O₂, the expected monoisotopic mass is 321.9204 Da, and the average molecular weight is 324.01 g/mol .[2][3][4]
Expected Mass Spectrum and Fragmentation Pattern
Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion region will display a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving cleavage of the ether linkages and the bromoethyl chains.
Key Predicted Fragmentation Pathways:
-
Loss of a bromoethoxy group: Cleavage of the C-O bond of the ether can result in the loss of a •OCH₂CH₂Br radical, leading to a significant fragment ion.
-
Loss of a bromine atom: Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).
-
Cleavage of the ethyl chain: Fragmentation can occur along the ethyl chain, leading to the loss of smaller fragments like •CH₂Br.
-
Formation of a phenoxy cation: Cleavage of the ether bond can also lead to the formation of a stable phenoxy-type cation.
The following table summarizes the predicted major fragments for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Notes |
| 322/324/326 | [C₁₀H₁₂Br₂O₂]⁺• | Molecular ion (M⁺•) exhibiting the characteristic isotopic pattern for two bromine atoms. |
| 215/217 | [C₈H₈BrO₂]⁺ | Loss of a •CH₂Br fragment. |
| 200/202 | [C₈H₉O₂Br]⁺• | Loss of a bromoethene molecule (C₂H₃Br). |
| 121 | [C₈H₉O₂]⁺ | Loss of both bromine atoms and subsequent rearrangement. |
| 109/111 | [C₂H₄Br]⁺ | Bromoethyl cation. |
| 93 | [C₆H₅O]⁺ | Phenoxy cation. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of semi-volatile compounds like this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 50 to 400.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of the identified peak to confirm the molecular ion cluster and examine the fragmentation pattern.
-
Compare the observed spectrum with the predicted fragmentation pattern for structural confirmation.
Comparison with Alternative Techniques
While mass spectrometry is a powerful tool, other techniques can also be employed for molecular weight determination, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High accuracy and sensitivity, provides structural information through fragmentation.[1] | Destructive technique, may require derivatization for non-volatile compounds. | Excellent: Provides precise molecular weight and valuable structural information. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume in solution. | Non-destructive, provides information on molecular weight distribution for polymers. | Less accurate for small molecules, requires calibration with standards. | Limited: More suitable for polymers and macromolecules; would provide a less precise molecular weight for this small molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information. | Lower sensitivity than MS, molecular weight determination is indirect. | Good: Can confirm the structure, and by identifying all protons and carbons, indirectly confirms the molecular formula and thus the molecular weight. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Provides the empirical formula. | Does not directly give the molecular weight, requires a pure sample. | Good as a complementary technique: Can confirm the elemental composition, which in conjunction with another technique can determine the molecular formula. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the mass spectrometry analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 39 polybrominated diphenyl ethers by isotope dilution GC/low-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR Spectroscopy for the Confirmation of Functional Groups in 1,4-Bis(2-bromoethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 1,4-Bis(2-bromoethoxy)benzene and its structural analogs. It offers detailed experimental protocols for spectral acquisition and presents the data in a clear, comparative format to aid in the characterization and quality control of this important chemical intermediate.
Introduction
This compound is a key building block in organic synthesis, valued for its bifunctional nature which allows for the creation of complex molecular architectures. Accurate confirmation of its functional groups is paramount for ensuring reaction success and the purity of downstream products. FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for this purpose, providing a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's chemical bonds. This guide will detail the characteristic FT-IR absorption bands of this compound and compare them with related compounds to highlight the key spectral features for its unambiguous identification.
Comparison of FT-IR Spectral Data
The following table summarizes the key FT-IR absorption peaks for this compound and compares them with the characteristic peaks of its constituent functional groups and related molecules. This allows for a clear differentiation and positive identification of the target compound.
| Functional Group/Compound | Key FT-IR Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch | |
| ~1510 & ~1470 | Aromatic C=C Stretch (Benzene Ring) | |
| ~1240 | Aryl-O Stretch (Asymmetric) | |
| ~1050 | Alkyl-O Stretch (Symmetric) | |
| ~690-515 | C-Br Stretch | |
| 1,4-Dihydroxybenzene (Hydroquinone) | ~3400-3200 (broad) | O-H Stretch (Hydrogen-bonded) |
| ~1515 | Aromatic C=C Stretch | |
| ~1240 | C-O Stretch | |
| 1,2-Dibromoethane | ~2975-2845 | C-H Stretch[1] |
| ~1470-1370 | C-H Bend[1] | |
| ~780-580 | C-Br Stretch[1] | |
| Anisole (Methoxybenzene) | ~3003-2955 | Aromatic & Aliphatic C-H Stretch[2] |
| ~1600-1500 | Aromatic C=C Stretch[3] | |
| ~1249 | Aryl-O Stretch (Asymmetric)[3] | |
| ~1040 | Alkyl-O Stretch (Symmetric)[3] | |
| Phenetole (Ethoxybenzene) | ~3100-3000 | Aromatic C-H Stretch |
| ~2980-2870 | Aliphatic C-H Stretch | |
| ~1600, ~1500 | Aromatic C=C Stretch | |
| ~1245 | Aryl-O Stretch (Asymmetric) | |
| ~1050 | Alkyl-O Stretch (Symmetric) |
Experimental Protocols
Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are detailed protocols for acquiring the FT-IR spectrum of a solid sample like this compound.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a simple and rapid method for analyzing solid samples directly.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent.[4] Record a background spectrum of the empty, clean ATR crystal.[5]
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.[4]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[5]
-
Data Acquisition: Collect the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press with a die set
-
Infrared-grade Potassium Bromide (KBr), dried
-
This compound sample (1-2 mg)
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[6]
-
Grinding: Add the sample and KBr to a clean, dry agate mortar.[6] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die.[7] Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[6][8]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for confirming the functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR spectroscopic analysis.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. By comparing the acquired spectrum with the data presented in this guide, researchers can confidently identify the key functional groups: the aromatic C-H and C=C stretches of the benzene ring, the characteristic asymmetric and symmetric stretches of the aryl and alkyl ethers, and the C-Br stretch of the bromoalkane moieties. The detailed experimental protocols provided will ensure the acquisition of high-quality, reliable data for accurate compound verification.
References
- 1. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 4. agilent.com [agilent.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
A Comparative Analysis of the Reactivity of 1,4-Bis(2-bromoethoxy)benzene and Its Isomers
In the realm of synthetic chemistry and drug development, understanding the relative reactivity of isomeric compounds is paramount for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the reactivity of 1,4-Bis(2-bromoethoxy)benzene (the para isomer) with its corresponding ortho and meta isomers. In the absence of direct comparative kinetic studies in the public domain, this comparison is based on established principles of organic chemistry, including steric and electronic effects.
The primary reaction of interest for these molecules is nucleophilic substitution at the carbon atom bearing the bromine, a reaction analogous to the Williamson ether synthesis. The reactivity in such SN2 reactions is highly sensitive to steric hindrance around the reaction center.
Theoretical Reactivity Comparison
The positioning of the two (2-bromoethoxy) substituents on the benzene ring is the key differentiating factor for the reactivity of these isomers. This positioning directly influences the steric environment around the electrophilic carbon atoms of the bromoethyl groups.
Key Factors Influencing Reactivity:
-
Steric Hindrance: The bulky nature of the benzene ring and the other bromoethoxy group can impede the approach of a nucleophile. This effect is most pronounced in the ortho isomer due to the proximity of the two substituents. The para isomer experiences the least steric hindrance as the substituents are positioned opposite each other. The meta isomer presents an intermediate level of steric hindrance.
-
Electronic Effects: The ethoxy group is an activating, ortho-, para- director in electrophilic aromatic substitution due to its electron-donating resonance effect. However, for nucleophilic substitution on the ethyl chain, the electronic effect on the reactivity of the bromine leaving group is likely to be similar across all three isomers and secondary to the dominant steric effects.
Based on these principles, the predicted order of reactivity towards nucleophilic substitution is:
para isomer > meta isomer > ortho isomer
This prediction is summarized in the table below.
Comparative Data on Isomer Reactivity
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| 1,2-Bis(2-bromoethoxy)benzene (ortho) | ![]() | Lowest | Significant steric hindrance from the adjacent bromoethoxy group impedes nucleophilic attack. |
| 1,3-Bis(2-bromoethoxy)benzene (meta) | ![]() | Intermediate | Moderate steric hindrance compared to the ortho and para isomers. |
| This compound (para) | ![]() | Highest | Minimal steric hindrance as the substituents are positioned far apart, allowing easier access for the nucleophile. |
Experimental Protocols
To empirically determine the relative reactivities, a kinetic study of the reaction of each isomer with a common nucleophile would be necessary. The following is a generalized protocol for a comparative kinetic experiment using a nucleophilic substitution reaction.
Protocol: Comparative Kinetic Analysis of Bis(2-bromoethoxy)benzene Isomers
Objective: To determine the relative rate constants for the reaction of ortho, meta, and para-Bis(2-bromoethoxy)benzene with a nucleophile (e.g., sodium phenoxide).
Materials:
-
1,2-Bis(2-bromoethoxy)benzene
-
1,3-Bis(2-bromoethoxy)benzene
-
This compound
-
Sodium phenoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each Bis(2-bromoethoxy)benzene isomer in anhydrous DMF containing the internal standard at a known concentration.
-
Prepare a 0.2 M solution of sodium phenoxide in anhydrous DMF.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a three-necked flask with a condenser and nitrogen inlet) maintained at 80°C, add a known volume of one of the isomer stock solutions.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a pre-heated aliquot of the sodium phenoxide solution to the reaction vessel. The final concentrations should be equimolar for the isomer and the nucleophile.
-
Start a timer immediately upon addition.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 15 minutes for 2 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by GC-FID to determine the concentration of the remaining Bis(2-bromoethoxy)benzene isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the Bis(2-bromoethoxy)benzene isomer versus time for each isomer.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants for the three isomers to determine their relative reactivity.
-
Logical Relationships and Workflow
The following diagram illustrates the logical relationship between the isomeric structure, steric hindrance, and the predicted impact on the reaction rate for a nucleophilic substitution reaction.
Caption: Relationship between isomer structure and predicted reactivity.
This guide provides a framework for comparing the reactivity of the three isomers of Bis(2-bromoethoxy)benzene based on fundamental chemical principles. Experimental validation through kinetic studies as outlined would be necessary to confirm these theoretical predictions.
Alternative linkers to 1,4-Bis(2-bromoethoxy)benzene for macrocycle synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles is a cornerstone of modern drug discovery and materials science. The choice of a suitable linker is critical in dictating the efficiency of the macrocyclization process and the properties of the resulting cyclic compound. 1,4-Bis(2-bromoethoxy)benzene has been a widely utilized linker; however, a range of alternative linkers offer potential advantages in terms of reactivity, yield, and milder reaction conditions. This guide provides an objective comparison of this compound with several alternative linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your macrocyclization needs.
Introduction to Macrocyclization and Linker Selection
Macrocyclization, the formation of a large ring structure from a linear precursor, is often a challenging synthetic step, susceptible to competing intermolecular polymerization. The Williamson ether synthesis is a robust and widely employed method for constructing the ether linkages frequently found in macrocycles such as crown ethers and cryptands. This reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate. The efficiency of this intramolecular SN2 reaction is highly dependent on the nature of the leaving group on the linker.
The ideal linker for macrocyclization should possess good leaving groups that are readily displaced by a nucleophile under conditions that favor the intramolecular cyclization over intermolecular side reactions. High-dilution conditions are often employed to favor macrocyclization by reducing the probability of intermolecular encounters.[1][2]
This guide focuses on alternatives to this compound, which belongs to the class of α,ω-dihaloalkanes and their analogues. The alternatives discussed herein include linkers with different leaving groups (iodide, tosylate, mesylate, and chloride) and variations in the backbone structure.
Comparison of Alternative Linkers
The selection of a linker is a critical parameter in the successful synthesis of macrocycles. While this compound is a common choice, several alternatives offer distinct advantages. The primary differences lie in the reactivity of the leaving groups, which follows the general order: I > OTs > OMs > Br > Cl for SN2 reactions.[3][4] This reactivity trend can significantly impact reaction times and yields.
Linkers with Enhanced Reactivity
-
1,4-Bis(2-iodoethoxy)benzene: The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodo-analogue a more reactive electrophile. This increased reactivity can lead to shorter reaction times and potentially higher yields, especially when less reactive nucleophiles are employed.
-
1,4-Bis(2-tosyloxyethoxy)benzene and 1,4-Bis(2-mesyloxyethoxy)benzene: Tosylates (OTs) and mesylates (OMs) are excellent leaving groups due to the stability of the corresponding sulfonate anions.[5] They are often more reactive than bromides, allowing for milder reaction conditions and potentially higher yields. The choice between tosylate and mesylate often comes down to the ease of preparation and purification of the linker itself.
Linkers with Modified Backbones
-
Oligo(ethylene glycol) Ditosylates and Dichlorides: These flexible linkers are widely used in the synthesis of crown ethers.[6][7] Their flexibility can be advantageous in achieving the necessary conformation for cyclization. While dichlorides are generally less reactive than dibromides, their lower cost and availability can make them an attractive option, particularly for large-scale syntheses. The "template effect," where a cation coordinates to the oxygen atoms of the oligoethylene glycol chain and pre-organizes the molecule for cyclization, can significantly enhance the yield of crown ether synthesis.[6]
Comparative Performance Data
The following table summarizes the performance of this compound and its alternatives in a representative macrocyclization reaction with a bisphenol, such as catechol, to form a dibenzo-crown ether. The data is compiled from various sources and standardized where possible to provide a comparative overview. It is important to note that yields are highly dependent on specific reaction conditions, including the nucleophile, base, solvent, temperature, and reaction time.[8]
| Linker | Leaving Group | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Br | 50-70 | 8-24 | Commercially available, good balance of reactivity and stability. | Can require harsh conditions and long reaction times. |
| 1,4-Bis(2-iodoethoxy)benzene | I | 60-85 | 4-12 | Higher reactivity, shorter reaction times, potentially higher yields. | More expensive, can be less stable. |
| 1,4-Bis(2-tosyloxyethoxy)benzene | OTs | 70-90 | 6-18 | Excellent leaving group, high yields, milder conditions. | Requires an additional synthetic step to prepare the linker. |
| 1,4-Bis(2-mesyloxyethoxy)benzene | OMs | 65-85 | 6-18 | Good leaving group, high yields. | Requires an additional synthetic step to prepare the linker. |
| Bis(2-chloroethyl) ether | Cl | 30-60 | 12-48 | Inexpensive and readily available. | Lower reactivity, often requires higher temperatures and longer reaction times. |
| Tri(ethylene glycol) ditosylate | OTs | 60-80 | 8-24 | Flexible backbone, benefits from template effect. | Requires preparation of the ditosylate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for macrocyclization reactions using the discussed linkers.
Protocol 1: Synthesis of a Dibenzo-Crown Ether using this compound and Catechol
This protocol describes a typical Williamson ether synthesis under high-dilution conditions.
Materials:
-
Catechol
-
This compound
-
Potassium Carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Syringe pump
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of finely powdered potassium carbonate (2.2 equivalents) in anhydrous DMF (solvent volume calculated for a final concentration of 0.01 M).
-
Heat the suspension to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of catechol (1 equivalent) and this compound (1 equivalent) in anhydrous DMF.
-
Using a syringe pump, add the solution of catechol and the linker dropwise to the heated suspension of potassium carbonate over a period of 8-12 hours.
-
After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired macrocycle.
Protocol 2: Synthesis of a Dibenzo-Crown Ether using Tri(ethylene glycol) ditosylate and Catechol (Template-Assisted)
This protocol utilizes the template effect of potassium ions to enhance the cyclization yield.
Materials:
-
Catechol
-
Tri(ethylene glycol) ditosylate
-
Potassium Hydroxide (pellets)
-
n-Butanol
-
Syringe pump
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a reflux condenser, and a nitrogen inlet, add catechol (1 equivalent) and potassium hydroxide (2.2 equivalents) to n-butanol.
-
Heat the mixture to reflux to azeotropically remove water.
-
After complete removal of water, cool the reaction mixture to 90 °C.
-
In a separate flask, prepare a solution of tri(ethylene glycol) ditosylate (1 equivalent) in n-butanol.
-
Using a syringe pump, add the ditosylate solution dropwise to the reaction mixture over a period of 6-10 hours.
-
After the addition is complete, continue stirring the reaction mixture at 90 °C for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the n-butanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the macrocyclic crown ether.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.
Caption: General workflow for macrocycle synthesis via Williamson ether synthesis.
Caption: Order of leaving group reactivity in SN2 reactions.
Conclusion
The choice of linker is a pivotal decision in the design of a macrocycle synthesis. While this compound is a reliable and commercially available option, alternative linkers bearing more reactive leaving groups such as iodides, tosylates, and mesylates can offer significant advantages in terms of reaction times and yields. For the synthesis of crown ethers, flexible oligo(ethylene glycol) based linkers, in conjunction with a suitable templating cation, can provide an efficient route to the desired macrocycles. This guide provides the necessary data and protocols to make an informed decision on the most appropriate linker for your specific synthetic target, enabling more efficient and successful macrocyclization endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
The Influence of Isomerism in Bis(haloalkoxy)benzenes on Polymer Performance: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise tuning of polymer properties is paramount. The selection of monomeric building blocks plays a pivotal role in determining the final characteristics of a polymer. This guide provides a comparative analysis of the performance of polymers synthesized using different positional isomers of bis(haloalkoxy)benzenes. By examining the effects of ortho-, meta-, and para-substitution, this document aims to provide a clear, data-driven resource for tailoring polymer synthesis to achieve desired material properties.
The substitution pattern on the benzene ring of bis(haloalkoxy)benzene monomers significantly influences the geometry, chain packing, and ultimately, the macroscopic properties of the resulting polymers, such as poly(arylene ether)s and poly(arylene ether ketone)s. These high-performance polymers are valued for their exceptional thermal stability, mechanical strength, and chemical resistance. Understanding how isomerism impacts these properties is crucial for the rational design of new materials for advanced applications.
Performance Comparison of Polymers
The following tables summarize the key performance indicators of polymers synthesized from different bis(haloalkoxy)benzene isomers. The data presented is compiled from various studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Thermal Properties
The arrangement of the haloalkoxy groups on the benzene ring directly affects the flexibility and rotational freedom of the polymer backbone, which in turn dictates thermal properties such as the glass transition temperature (Tg) and thermal decomposition temperature (T10).
| Monomer Isomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| para-substituted | Poly(arylene ether) | 259 | 548[1] |
| meta-substituted | Poly(arylene ether) | 35-60 | 410-455[2] |
| ortho-substituted | Hybrid Thienylene-Phenylene Polymer | Not explicitly stated | More stable than para-isomer[3] |
Note: The data for the meta-substituted polymer reflects the incorporation of a non-symmetrical biphenol, which may contribute to the lower Tg values.
Mechanical Properties
The linearity and packing efficiency of polymer chains, governed by the monomer's isomeric structure, are key determinants of mechanical strength and flexibility.
| Monomer Isomer | Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| para-substituted | Poly(arylene ether) | up to 132 | up to 3.34 | up to 84[1] |
| meta-substituted | Poly(arylene ether) | - | - | - |
| ortho-substituted | Hybrid Thienylene-Phenylene Polymer | - | - | - |
Note: Comprehensive mechanical property data for polymers derived from ortho- and meta-bis(haloalkoxy)benzenes is limited in the reviewed literature.
Solubility
The solubility of a polymer is critical for its processability. The isomerism of the monomers can influence the polymer's crystallinity and its interaction with solvents.
| Monomer Isomer | Polymer Type | Solubility |
| para-substituted | Poly(arylene ether) | Soluble in a wide range of organic solvents such as NMP, DMF, THF, toluene, and CHCl3. Insoluble in DMSO and acetone.[1] |
| meta-substituted | Poly(arylene ether) | Readily dissolved in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[2] |
| ortho-substituted | Hybrid Thienylene-Phenylene Polymer | Soluble in organic solvents.[3] |
Experimental Protocols
The synthesis of these polymers typically proceeds via nucleophilic aromatic substitution or other coupling reactions. Below are generalized experimental protocols for the synthesis and characterization of poly(arylene ether)s from bis(haloalkoxy)benzenes.
General Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution
This procedure describes a common method for synthesizing poly(arylene ether)s.
Materials:
-
Bis(haloalkoxy)benzene monomer (ortho, meta, or para isomer)
-
Bisphenol comonomer (e.g., Bisphenol A, 4,4'-biphenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent
-
Toluene
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap is charged with the bis(haloalkoxy)benzene, an equimolar amount of the bisphenol, and an excess of anhydrous K₂CO₃.
-
DMAc and toluene are added as the solvent and azeotroping agent, respectively.
-
The reaction mixture is heated to reflux to remove water azeotropically.
-
After the removal of water, the toluene is distilled off, and the reaction temperature is raised to and maintained at a specific temperature (e.g., 160-180 °C) for several hours to allow for polymerization.
-
The viscous polymer solution is then cooled and slowly poured into a non-solvent such as methanol or a methanol/water mixture to precipitate the polymer.
-
The resulting fibrous polymer is collected by filtration, washed thoroughly with water and methanol to remove salts and residual solvent, and dried in a vacuum oven.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups and confirm the formation of ether linkages.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Gel Permeation Chromatography (GPC): GPC is performed to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymers.
-
Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are measured on polymer films cast from solution.
Influence of Isomeric Structure on Polymer Architecture
The positional isomerism of the bis(haloalkoxy)benzene monomer directly impacts the geometry of the resulting polymer chain.
-
Para-substitution typically results in a more linear and rigid polymer backbone. This linearity can facilitate closer chain packing, leading to higher crystallinity, improved thermal stability, and enhanced mechanical strength.
-
Meta-substitution introduces a kink in the polymer chain, disrupting the linearity and regularity. This often leads to amorphous polymers with lower glass transition temperatures, and potentially improved solubility and processability.
-
Ortho-substitution introduces the most significant steric hindrance and results in a highly contorted polymer backbone. This can significantly impact chain packing and may lead to unique properties, although the synthesis of high molecular weight polymers from ortho-isomers can be challenging.
References
A Comparative Guide to the Structural Analysis of 1,4-Bis(2-bromoethoxy)benzene Derivatives
This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative spectroscopic methods for the characterization of 1,4-Bis(2-bromoethoxy)benzene derivatives. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the data obtained from each technique, the required experimental protocols, and a logical workflow for the complete structural elucidation of this class of compounds.
Comparison of Analytical Techniques
The definitive three-dimensional atomic arrangement of a molecule in the solid state is determined by single-crystal X-ray diffraction. However, a comprehensive characterization often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide information about the molecule's structure in solution, its functional groups, and its molecular weight and fragmentation patterns.
Data Presentation: A Comparative Summary
The following tables summarize the kind of quantitative and qualitative data obtained from each analytical technique for derivatives of this compound. The data for "Derivative Example 1" is based on published crystallographic data for 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, a structurally related compound, to provide a concrete example.[1] Spectroscopic data is representative for this class of compounds based on typical values for aromatic ethers.[2][3][4][5]
Table 1: X-ray Crystallography Data for a 1,4-Bis(alkoxy)benzene Derivative
| Parameter | 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene[1] |
| Chemical Formula | C₂₂H₂₀Br₂O₂ |
| Molecular Weight | 476.20 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2806 (13) |
| b (Å) | 10.6327 (16) |
| c (Å) | 22.885 (4) |
| α (°) | 91.027 (14) |
| β (°) | 91.663 (14) |
| γ (°) | 89.806 (13) |
| Volume (ų) | 2013.7 (6) |
| Z | 4 |
| Temperature (K) | 200 |
Table 2: Comparative Spectroscopic Data for a this compound Derivative
| Technique | Parameter | Expected Data/Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (s, 4H, Ar-H), ~4.2-4.4 ppm (t, 4H, -O-CH₂-), ~3.6-3.8 ppm (t, 4H, -CH₂-Br) |
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (Ar-C-O), ~115-120 ppm (Ar-C-H), ~68-72 ppm (-O-CH₂-), ~28-32 ppm (-CH₂-Br) |
| FTIR | Wavenumber (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1500 & ~1600 (Ar C=C stretch), ~1250-1000 (C-O stretch), ~650-550 (C-Br stretch)[6] |
| Mass Spec. (EI) | m/z Ratio | Molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br isotopes), fragmentation peaks corresponding to loss of Br, C₂H₄Br, and cleavage of the ether linkage.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional structure of a compound in a crystalline state.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common method involves dissolving the this compound derivative in a suitable solvent or solvent mixture (e.g., methanol and chloroform) and allowing the solvent to evaporate slowly at room temperature.[1]
-
Data Collection: A selected single crystal is mounted on a goniometer. The crystal is then placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction patterns are collected as the crystal is rotated.[9][10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[5]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the solvent or TMS peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For solid samples, a small amount of the this compound derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.[7]
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation of a molecule.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC.
-
Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method that can cause fragmentation of the molecule.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion. The presence of bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.[8]
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a this compound derivative.
Logical Relationship of Analytical Techniques
This diagram shows the logical flow of information obtained from different analytical techniques to arrive at a complete structural determination.
References
- 1. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State [mdpi.com]
- 2. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. careerendeavour.com [careerendeavour.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 1,4-Bis(2-bromoethoxy)benzene: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like 1,4-Bis(2-bromoethoxy)benzene is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with key alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an optimal analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical intermediates.
Quantitative Data Summary
The following table presents representative data for the purity analysis of a hypothetical batch of this compound using a developed HPLC-UV method. The potential impurities are based on the common Williamson ether synthesis route from hydroquinone and 2-bromoethanol precursors.
| Compound Name | Retention Time (min) | Peak Area (%) | Identity |
| Hydroquinone | 2.1 | 0.08 | Starting Material |
| 4-(2-bromoethoxy)phenol | 4.5 | 0.25 | Intermediate |
| This compound | 7.8 | 99.55 | Main Compound |
| Unidentified Impurity 1 | 9.2 | 0.06 | Unknown |
| Unidentified Impurity 2 | 10.5 | 0.06 | Unknown |
| Total Purity | 99.55 |
Performance Comparison of Analytical Methods
This table objectively compares the key performance characteristics of HPLC, GC-FID, and qNMR for the purity assessment of this compound.
| Feature | HPLC (with UV Detection) | GC (with FID) | qNMR (¹H NMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase (polarity). | Separation based on volatility and interaction with a stationary phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis of non-volatile and thermally labile compounds. | Quantitative and qualitative analysis of volatile and thermally stable compounds. | Absolute and relative quantification, definitive structural elucidation. |
| Selectivity | High | Very High | High |
| Sensitivity | ng to pg range | pg to fg range | mg to µg range |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.001 - 0.05% | ~0.1 - 0.5% |
| Quantitation | Requires a reference standard for absolute purity (relative purity by area % is common). | Requires a reference standard for absolute purity. | Absolute quantitation is possible with a certified internal standard.[1][2] |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~10-20 minutes per sample (plus sample preparation) |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Destructive | Yes | Yes | No |
Visualized Experimental and Logical Workflows
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a robust reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 15 minutes.
-
-
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (70:30 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity using the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Alternative Method 1: Gas Chromatography (GC-FID)
This method is suitable for identifying and quantifying volatile and thermally stable impurities.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: Capillary column suitable for medium-polarity analytes (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Injection: 1 µL, split ratio 50:1.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine purity with high accuracy without requiring a specific reference standard of the analyte.[1][2][3]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H detection.
-
-
Experimental Protocol:
-
Internal Standard Selection: Choose a certified internal standard that is stable, does not react with the sample, and has at least one sharp proton signal in a region of the spectrum free from any sample or solvent signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of the chosen internal standard and add it to the same vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) to dissolve both components completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard quantitative ¹H NMR pulse sequence with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).
-
Number of Scans (ns): Typically 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and one for the internal standard.
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
analyte refers to this compound and std refers to the internal standard.
-
-
References
Thermal stability analysis of polymers crosslinked with 1,4-Bis(2-bromoethoxy)benzene
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 1,4-Bis(2-bromoethoxy)benzene and Alternatives
For researchers, scientists, and drug development professionals, the thermal stability of crosslinked polymers is a critical parameter influencing material selection for a wide range of applications. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with this compound against other commonly used aromatic crosslinking agents. While specific quantitative data for polymers crosslinked with this compound is not extensively available in the public literature, this guide leverages data from structurally similar aromatic crosslinkers to provide a robust predictive comparison. The inclusion of a detailed experimental protocol for Thermogravimetric Analysis (TGA) and a visual workflow diagram aims to equip researchers with the necessary tools to conduct their own thermal stability analyses.
Introduction to Polymer Crosslinking and Thermal Stability
Crosslinking is a chemical process that creates a three-dimensional network structure by forming covalent bonds between polymer chains.[1] This network restricts molecular motion, which generally leads to an increase in the material's thermal stability, mechanical strength, and chemical resistance.[2] The chemical nature of the crosslinking agent plays a pivotal role in determining the final properties of the crosslinked polymer. Aromatic crosslinkers are known to impart superior thermal stability compared to their aliphatic counterparts due to the rigid nature of the aromatic rings, which increases the energy required for bond scission.[2]
Comparative Analysis of Crosslinking Agents
This section compares the expected thermal performance of polymers crosslinked with this compound against two common classes of alternative aromatic crosslinkers: an epoxy resin cured with an aromatic diamine (4,4′-diaminodiphenylsulfone - DDS) and a polyimide crosslinked with an aromatic dianhydride. The presence of the aromatic ether linkages in this compound is expected to provide good thermal stability.
Data Presentation
The following table summarizes typical thermal properties obtained from Thermogravimetric Analysis (TGA) for polymers crosslinked with alternative aromatic agents. These values serve as a benchmark for predicting the performance of polymers crosslinked with this compound. It is anticipated that polymers crosslinked with this compound would exhibit thermal stability in a range comparable to these high-performance systems.
| Crosslinking System | Polymer Matrix | Onset Decomposition Temp. (Tonset) (°C) | Temp. at Max. Degradation Rate (Tmax) (°C) | Char Yield at 800°C (%) |
| Epoxy/Aromatic Diamine [3] | Diglycidyl Ether of Bisphenol A (DGEBA) | ~390 | ~420 | ~25 |
| Polyimide/Aromatic Dianhydride [4][5] | Aromatic Polyimide | >450 | >500 | >50 |
| Predicted: this compound | Generic Aromatic Polymer | High | High | Moderate to High |
Note: The data presented in this table is a synthesis of typical values found in scientific literature and may vary depending on the specific polymer, curing conditions, and experimental parameters.[3][4][5]
Experimental Protocols
To enable researchers to perform their own comparative studies, a detailed methodology for Thermogravimetric Analysis (TGA) is provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer by measuring its weight change as a function of temperature in a controlled atmosphere.[6]
Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.[7]
Experimental Procedure:
-
Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., alumina or platinum).[8]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[9][10]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Degradation Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at the end of the experiment.[1]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the thermal stability analysis of a crosslinked polymer using TGA.
Conclusion
The choice of crosslinking agent is a critical factor in designing polymers with high thermal stability. While direct, quantitative TGA data for polymers crosslinked with this compound is limited in publicly available literature, a comparative analysis with other aromatic crosslinkers suggests it would likely impart excellent thermal properties. The rigid aromatic core and stable ether linkages are expected to contribute to high decomposition temperatures and significant char formation. The provided experimental protocol for TGA offers a standardized method for researchers to systematically evaluate and compare the thermal performance of polymers crosslinked with this and other novel agents.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08561H [pubs.rsc.org]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. azom.com [azom.com]
- 10. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Bis(2-bromoethoxy)benzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1,4-Bis(2-bromoethoxy)benzene, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is harmful if swallowed and causes serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including eye protection or a face shield, and wash your skin thoroughly after handling.[1] In the event of a spill, absorb the material with an inert substance, such as Chemizorb®, and collect it in a suitable, closed container for disposal.[1][2][3] Do not allow the product to enter drains or the environment.[1][2][3]
Summary of Hazard and Disposal Information
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | PubChem |
| CAS Number | 5471-84-1 | PubChem |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | Sigma-Aldrich |
| Primary Disposal Route | Approved Waste Disposal Plant | Sigma-Aldrich, Fisher Scientific |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][2][3][4] On-site chemical treatment or neutralization is not recommended.
1. Waste Identification and Segregation:
- Clearly label the waste container with the full chemical name: "this compound".
- Keep this compound waste in its original container or a designated, compatible, and tightly sealed waste container.[1]
- Crucially, do not mix this waste with other chemical waste streams. [1]
2. Container Management:
- Ensure the waste container is in good condition, free from leaks or damage.
- Handle uncleaned or empty containers with the same precautions as the product itself.[1]
3. Storage Pending Disposal:
- Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
- The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5][6]
- Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
5. Spill Residue and Contaminated Materials:
- Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[5][6]
- Place these materials in a sealed, properly labeled container for disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Bis(2-bromoethoxy)benzene
This guide provides immediate, essential safety protocols and logistical information for handling 1,4-Bis(2-bromoethoxy)benzene (CAS No: 5471-84-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Identification and Hazards
This compound is a chemical intermediate used in various synthetic applications, including the preparation of liquid-crystalline pillar[1]- and pillar[2]arenes.[2] It is crucial to understand its hazards before handling.
Signal Word: Warning[3]
Primary Hazards:
-
Harmful if swallowed: Causes acute oral toxicity.[3]
-
Causes serious eye irritation: Can result in significant eye damage upon contact.[3]
-
Lachrymator: The substance can cause an increased flow of tears.[3]
-
Combustible Liquid: It is a combustible material that can ignite when exposed to heat or flame.[3]
It is not known to be a carcinogen, and no data is available on its potential for skin corrosion, germ cell mutagenicity, or respiratory sensitization.[3]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂Br₂O₂ | [4] |
| Molecular Weight | 324.01 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Odor | Characteristic | [3] |
| Boiling Point | 220 - 221 °C (428 - 429.8 °F) | [3] |
| Flash Point | 89 °C (192.2 °F) | [3] |
| Vapor Pressure | 21 hPa @ 94 °C | [3] |
| Vapor Density | 6.4 | [3] |
| Water Solubility | Insoluble | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.[5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[6][7] | To protect against serious eye irritation and splashes.[3] |
| Skin Protection | Wear a flame-resistant lab coat and chemically impervious gloves (e.g., nitrile or butyl rubber). Ensure gloves are inspected before use and change them immediately if contaminated.[6][8] | To prevent skin contact. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If ventilation is inadequate or if exposure limits are exceeded, use a full-face respirator with an organic vapor cartridge.[6][9] | To prevent inhalation of vapors. |
| Footwear | Closed-toe shoes made of a chemical-resistant material must be worn.[5][10] | To protect feet from spills. |
Step-by-Step Handling Protocol
Adherence to a structured operational plan minimizes risk and ensures procedural consistency.
Step 1: Preparation
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[11]
-
Assemble all necessary PPE and inspect it for integrity.[5]
-
Prepare all necessary equipment and reagents before introducing the chemical.
-
Keep the Safety Data Sheet (SDS) readily available for reference.
Step 2: Weighing and Transfer
-
Conduct all weighing and transfer operations exclusively within the chemical fume hood.[5]
-
Use grounded, non-sparking tools to prevent ignition.[9][12]
-
Keep the container of this compound tightly closed when not in use.[3][8]
-
Transport the chemical in a sealed, labeled container within secondary containment.[13]
Step 3: In-Use Procedures
-
Avoid the formation of aerosols.[14]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Maintain awareness of ignition sources and keep the chemical away from heat, sparks, and open flames.[3][11]
Step 4: Post-Handling and Cleanup
-
Thoroughly decontaminate all equipment and the work area after use.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3]
-
Remove and dispose of contaminated PPE as hazardous waste.[8]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[3][15]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[3][15]
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[16]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment. Remove all sources of ignition.[11][14] Contain the spill with a non-combustible absorbent material like sand or earth.[14][16]
-
Collect: Scoop the absorbed material into a suitable, closed container for disposal.[11][16]
-
Clean: Clean the spill area with soap and water.[13]
-
Report: Report the spill to the appropriate environmental health and safety department.[16]
Storage and Disposal Plan
Storage:
-
Store away from heat, sparks, flames, and incompatible materials such as strong oxidizing agents.[3][8][11]
-
Store in a designated corrosives or flammables area as appropriate.[13][15]
Disposal:
-
All waste materials containing this compound must be treated as hazardous waste.[5]
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][15]
-
Do not release the product into drains or the environment.[9]
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. bp.com [bp.com]
- 2. 1,4-Bis-(2-broMo-ethoxy)-benzene | 5471-84-1 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. airgas.com [airgas.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. cpchem.com [cpchem.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

